2-(2-Chlorobenzoyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPNJXJVXUZKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168707 | |
| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-57-1 | |
| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Chlorobenzoyl)pyridine, a molecule of interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, spectroscopic profile, and potential reactivity. Additionally, it explores plausible synthetic routes and discusses the potential biological activities of this compound based on structurally related molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities.
Chemical and Physical Properties
This compound, with the molecular formula C₁₂H₈ClNO, is a halogenated aromatic ketone.[1] Its structural features, comprising a pyridine ring linked to a 2-chlorobenzoyl group, suggest its potential as a versatile synthetic intermediate. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| CAS Number | 1694-57-1 | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 52-54 °C | |
| Boiling Point | 353.4 ± 17.0 °C (Predicted) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.47 ± 0.10 (Predicted) | |
| Storage Temperature | Room Temperature, Inert Atmosphere |
Synthesis and Experimental Protocols
Method 1: Friedel-Crafts Acylation
This method involves the acylation of a suitable pyridine derivative with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. However, direct Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom and its coordination with the Lewis acid.[2][3] A more feasible approach might involve the use of a pre-functionalized pyridine or a modified Friedel-Crafts procedure.
Experimental Protocol (Proposed):
-
Activation of Pyridine: A 2-lithiated pyridine derivative could be generated in situ by reacting 2-bromopyridine with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Acylation: 2-chlorobenzoyl chloride (1.1 equivalents) is then added dropwise to the solution of the lithiated pyridine at -78 °C.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
DOT Diagram: Proposed Friedel-Crafts Acylation Workflow
References
- 1. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
An In-depth Technical Guide to 2-(2-Chlorobenzoyl)pyridine (CAS: 1694-57-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorobenzoyl)pyridine, a heterocyclic ketone with significant potential as a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, presents available analytical data, and discusses its potential pharmacological applications, particularly in the development of antihistaminic agents. The information is structured to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 1694-57-1, is a solid organic compound. Its chemical structure features a pyridine ring acylated at the 2-position with a 2-chlorobenzoyl group.[1][2] This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1694-57-1 | [1][2] |
| Molecular Formula | C₁₂H₈ClNO | [1][2] |
| Molecular Weight | 217.65 g/mol | [1][2] |
| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [2] |
| Synonyms | (2-Chlorophenyl)-2-pyridylketone | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 52-54 °C | |
| Boiling Point (Predicted) | 353.4 ± 17.0 °C at 760 mmHg | |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.47 ± 0.10 |
Synthesis of this compound
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for the acylation of aromatic and heteroaromatic compounds.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorobenzoyl)pyridine, a key building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data.
Introduction
This compound, with the chemical formula C₁₂H₈ClNO, is a substituted aromatic ketone. The presence of the pyridine ring, the carbonyl linker, and the ortho-substituted chlorophenyl group makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the chlorine atom can be leveraged for further cross-coupling reactions, while the ketone functionality allows for a wide range of chemical transformations.
Synthesis of this compound
Several synthetic strategies can be employed for the preparation of this compound. The most plausible and commonly adaptable methods include the Grignard reaction, oxidation of the corresponding secondary alcohol, and specialized acylation reactions.
Grignard-type Reaction (Proposed Primary Route)
A robust and frequently utilized method for the formation of diaryl ketones is the reaction of an organometallic species with a suitable acyl donor. For the synthesis of this compound, a Grignard-type reaction involving the addition of a 2-pyridyl organometallic reagent to a 2-chlorobenzoyl derivative is a promising approach. A patent for a similar synthesis of 2-(2-aminobenzoyl)pyridines suggests the use of 2-pyridyllithium with a substituted benzonitrile, followed by hydrolysis.
The proposed synthetic pathway is illustrated below:
Caption: Proposed Grignard-Type Synthesis of this compound.
Experimental Protocol: Grignard-Type Synthesis
This protocol is adapted from procedures for analogous compounds and represents a viable method for the target molecule's synthesis.[1]
-
Preparation of 2-Lithiopyridine: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of 2-lithiopyridine.
-
Reaction with 2-Chlorobenzonitrile: In a separate flask, dissolve 2-chlorobenzonitrile (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) 2-lithiopyridine solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of 2 M aqueous hydrochloric acid. Stir vigorously for 1-2 hours to facilitate the hydrolysis of the intermediate imine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure product.
Alternative Synthetic Routes
-
Oxidation of (2-chlorophenyl)(pyridin-2-yl)methanol: This two-step approach involves the initial synthesis of the corresponding secondary alcohol, (2-chlorophenyl)(pyridin-2-yl)methanol, via a Grignard reaction between 2-bromopyridine and 2-chlorobenzaldehyde. The resulting alcohol can then be oxidized to the target ketone using a variety of oxidizing agents such as potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or Swern oxidation conditions.
-
Friedel-Crafts Acylation of 2-Silyl-Pyridine: Direct Friedel-Crafts acylation of pyridine is generally inefficient. However, a modified approach using a 2-(trialkylsilyl)pyridine derivative can be effective. This substrate reacts spontaneously with acyl chlorides, like 2-chlorobenzoyl chloride, in a process that involves N-acylation, desilylation, C-acylation, and N-deacylation, thus avoiding the harsh conditions and catalyst issues of traditional Friedel-Crafts reactions.[2][3]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical and Molecular Properties
| Property | Value | Source |
| CAS Number | 1694-57-1 | [4] |
| Molecular Formula | C₁₂H₈ClNO | [5] |
| Molecular Weight | 217.65 g/mol | [5] |
| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [5] |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | 52-54 °C |
Spectroscopic Data (Predicted and Reported)
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.70 | d | 1H | Pyridine H-6 (ortho to N) |
| ~ 7.80 - 7.95 | m | 2H | Pyridine H-4, H-5 |
| ~ 7.30 - 7.50 | m | 5H | Pyridine H-3 and Chlorophenyl protons |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 193 - 195 | Carbonyl (C=O) |
| ~ 155 - 157 | Pyridine C-2 (attached to C=O) |
| ~ 149 - 150 | Pyridine C-6 |
| ~ 136 - 138 | Pyridine C-4 |
| ~ 130 - 135 | Chlorophenyl Quaternary Carbons (C-Cl, C-C=O) |
| ~ 125 - 130 | Pyridine and Chlorophenyl CH carbons |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1670 - 1690 | Strong | C=O (ketone) stretch |
| ~ 1580 - 1600 | Strong | C=C and C=N ring stretching |
| ~ 750 - 780 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation | Source |
| 217/219 | Molecular ion peak [M]⁺ and isotope peak [M+2]⁺ due to ³⁵Cl/³⁷Cl | [5] |
| 182 | Fragment ion [M - Cl]⁺ | [5] |
| 111 | Fragment ion corresponding to the chlorobenzoyl cation [C₇H₄ClO]⁺ | |
| 78 | Fragment ion corresponding to the pyridine cation [C₅H₄N]⁺ |
Experimental Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: General workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should always adhere to strict laboratory safety protocols when handling the reagents and performing the reactions described. The proposed protocols may require optimization based on specific laboratory conditions and reagent purity.
References
- 1. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]
- 2. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1694-57-1 [m.chemicalbook.com]
- 5. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Chlorobenzoyl)pyridine: Molecular Structure, Properties, and Synthetic Approaches
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 2-(2-Chlorobenzoyl)pyridine. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific isomer, this document also discusses general synthetic strategies and characterization data based on closely related analogs.
Molecular Structure and Chemical Formula
This compound, with the IUPAC name (2-chlorophenyl)(pyridin-2-yl)methanone, is a heterocyclic ketone. Its structure consists of a pyridine ring acylated at the 2-position with a 2-chlorobenzoyl group.
Molecular Formula: C₁₂H₈ClNO[1][2]
The molecular structure is depicted in the following diagram:
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 217.65 g/mol | [1][2] |
| Molecular Formula | C₁₂H₈ClNO | [1][2] |
| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [1] |
| CAS Number | 1694-57-1 | [2] |
Synthetic Approaches
A patent for the synthesis of the related isomer, 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, describes a Friedel-Crafts acylation approach. This method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride.[3] Pyridines are generally poor substrates for Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, acylation can sometimes be achieved under harsh conditions or by using alternative strategies like the addition of acyl radicals or the acylation of metalated pyridines.[4]
Another viable route is the Grignard reaction. This would typically involve the preparation of a Grignard reagent from a dihalopyridine, followed by reaction with 2-chlorobenzaldehyde. Alternatively, 2-lithiopyridine could be reacted with 2-chlorobenzoyl chloride. The synthesis of 4-chlorophenyl-2-pyridinylmethanol via a Grignard reaction between 2-bromopyridine and 4-chlorobenzaldehyde has been described, which could be followed by an oxidation step to yield the ketone.[5]
A general, hypothetical workflow for the synthesis of this compound via a Grignard reaction is presented below.
Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction followed by oxidation.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. The following tables summarize the expected and partially available data based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full, assigned spectrum is not available, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the protons and carbons of the 2-chlorophenyl and pyridin-2-yl rings. The Royal Society of Chemistry provides supplementary information for related structures which can give an indication of expected chemical shifts.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring | 7.0 - 9.0 | m |
| Chlorophenyl Ring | 7.2 - 7.8 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Pyridine & Chlorophenyl Rings | 120 - 160 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 217 (for ³⁵Cl) and 219 (for ³⁷Cl) in an approximate 3:1 ratio. PubChem indicates a top peak at m/z 182, which would correspond to the loss of a chlorine atom.[7] Common fragmentation patterns for aromatic ketones involve cleavage at the carbonyl group.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 217/219 | [M]⁺ |
| 182 | [M - Cl]⁺ |
| 139 | [C₇H₄ClO]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 78 | [C₅H₄N]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1660 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Biological Activity
There is a lack of specific studies on the biological activity of this compound in the public domain. However, various substituted pyridine derivatives have been investigated for a range of biological activities. For instance, some pyridine derivatives have been evaluated as selective SHP2 inhibitors, which is a protein tyrosine phosphatase involved in multiple signaling pathways.[8] Other studies have explored 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors with cytotoxic activity against various cancer cell lines.[9] These findings suggest that the pyridine scaffold is a valuable starting point for the design of biologically active molecules. Further research is required to determine if this compound exhibits any significant pharmacological properties.
Conclusion
This compound is a well-defined chemical entity with a known molecular structure and formula. While detailed experimental protocols and comprehensive characterization data are not extensively documented in publicly accessible scientific literature, its synthesis can be approached through established methods for pyridyl ketones, such as Friedel-Crafts acylation or Grignard reactions. The biological potential of this specific molecule remains largely unexplored, although related pyridine derivatives have shown promise in various therapeutic areas. This technical guide serves as a foundational resource, summarizing the available information and highlighting areas where further research is needed to fully characterize this compound and its potential applications.
References
- 1. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1694-57-1 [m.chemicalbook.com]
- 3. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(2-Chlorobenzoyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
The structural characterization of 2-(2-Chlorobenzoyl)pyridine relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | Pyridinyl-H6 |
| ~7.9 | td | 1H | Pyridinyl-H4 |
| ~7.5 | m | 1H | Pyridinyl-H5 |
| ~7.4-7.3 | m | 4H | Chlorobenzoyl-H |
| ~7.8 | d | 1H | Pyridinyl-H3 |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~194 | C=O (Ketone) |
| ~155 | Pyridinyl-C2 |
| ~149 | Pyridinyl-C6 |
| ~138 | Chlorobenzoyl-C1 |
| ~137 | Pyridinyl-C4 |
| ~131 | Chlorobenzoyl-C (C-Cl) |
| ~130-127 | Chlorobenzoyl-CH & Pyridinyl-CH |
| ~125 | Pyridinyl-C5 |
| ~122 | Pyridinyl-C3 |
Note: These are predicted values. Quaternary carbon signals are typically weaker.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |
| ~1100 | Medium | C-Cl stretch |
| Below 900 | Medium-Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₂H₈ClNO, with a molecular weight of approximately 217.65 g/mol .[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 217/219 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to the presence of Chlorine. |
| 182 | Loss of Chlorine radical ([M-Cl]⁺). This is often a significant peak in the mass spectra of chlorinated compounds.[1] |
| 154 | Loss of CO from the [M-Cl]⁺ fragment. |
| 111 | Chlorobenzoyl cation [ClC₆H₄CO]⁺. |
| 78 | Pyridinyl cation [C₅H₄N]⁺. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of around 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer relaxation delay are required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: Typically set around 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate components. For example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Acquisition Mode: Full scan mode is used to obtain the mass spectrum over a desired m/z range (e.g., 40-400 amu).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The logical relationship between the different analytical steps is crucial for a comprehensive structural determination.
Caption: Logic of Structural Elucidation.
References
Unveiling the Biological Potential of 2-(2-Chlorobenzoyl)pyridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a 2-chlorobenzoyl group, the resulting molecule, 2-(2-Chlorobenzoyl)pyridine, and its derivatives present a compelling area of investigation for novel pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this class of compounds, with a focus on their potential anticancer and antimicrobial properties. Due to the limited publicly available data on this compound itself, this guide also incorporates findings on closely related isomers and derivatives to illuminate the potential therapeutic avenues of this chemical scaffold.
Anticancer Activity
While specific studies on the anticancer activity of this compound are not extensively reported in publicly accessible literature, research on related benzoylpyridine and pyridine derivatives suggests a promising potential for this compound class in oncology.
Derivatives of 2-benzoylpyridine, particularly thiosemicarbazones, have demonstrated notable antiproliferative activity. The proposed mechanism for these compounds involves the disruption of iron metabolism within cancer cells, ultimately leading to cell death. Furthermore, a study on a derivative of the isomeric 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride revealed significant cytotoxicity against human colon cancer (HCT-116) cells. This activity was attributed to the induction of apoptosis, a form of programmed cell death crucial for cancer therapy. The study identified the activation of key apoptotic proteins including caspase-3, caspase-8, p21, p27, and p53.
Quantitative Anticancer Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride | HCT-116 | Data not explicitly stated in abstract |
Antimicrobial Activity
The antimicrobial potential of the this compound scaffold is suggested by studies on related compounds. For instance, benzopyrone derivatives incorporating a 2-benzoylpyridine structure have exhibited potent antifungal activity. This highlights the potential for designing novel antifungal agents based on this core structure.
Quantitative Antimicrobial Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains were not found in the surveyed literature. Research on related structures provides some insight into potential antimicrobial efficacy.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standard methodologies for assessing anticancer and antimicrobial activities of novel compounds can be adapted.
Anticancer Activity Assays
A general workflow for evaluating the in vitro anticancer activity of a novel compound is outlined below.
MTT Assay Protocol (General)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antimicrobial Activity Assays
A standard workflow for assessing the antimicrobial activity of a novel compound is depicted below.
Broth Microdilution Assay Protocol (General)
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activity of related compounds, several potential mechanisms can be hypothesized.
For anticancer activity, the induction of apoptosis via the activation of the p53 and caspase signaling pathways is a plausible mechanism. The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis, and its activation is a common mechanism for many anticancer drugs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for the parent compound is scarce, the activities of its derivatives and isomers suggest that this chemical class is a fertile ground for the discovery of new anticancer and antimicrobial drugs.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. In-depth studies are required to elucidate the specific molecular targets and signaling pathways responsible for their biological effects. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.
2-(2-Chlorobenzoyl)pyridine literature review and background
This technical guide provides a comprehensive literature review and background on 2-(2-Chlorobenzoyl)pyridine, also known as (2-chlorophenyl)(pyridin-2-yl)methanone. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated source of its chemical properties, synthesis, and potential biological significance. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also draws upon established methodologies for structurally similar compounds to provide a foundational understanding.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C12H8ClNO.[1] Its core structure consists of a pyridine ring attached to a benzoyl group, which is substituted with a chlorine atom at the ortho position of the phenyl ring.
| Property | Value | Reference(s) |
| Molecular Formula | C12H8ClNO | [1][2] |
| Molecular Weight | 217.65 g/mol | [1][2] |
| CAS Number | 1694-57-1 | [2] |
| Appearance | Solid | - |
| Melting Point | 52-54 °C | [2] |
| Boiling Point (Predicted) | 353.4 ± 17.0 °C | [2] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.47 ± 0.10 | [2] |
Synthesis of this compound
Generalized Synthetic Workflow
A plausible synthetic route for this compound is the oxidation of a precursor alcohol, (2-chlorophenyl)(pyridin-2-yl)methanol. This alcohol can be synthesized via a Grignard reaction between 2-bromopyridine and 2-chlorobenzaldehyde.
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of similar compounds and have not been specifically validated for this compound. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of (2-chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction
This procedure is adapted from the synthesis of analogous pyridinylmethanols.
-
Materials: 2-Bromopyridine, Magnesium turnings, dry Tetrahydrofuran (THF), 2-Chlorobenzaldehyde, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a solution of 2-bromopyridine in dry THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzaldehyde in dry THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (2-chlorophenyl)(pyridin-2-yl)methanol.
-
Step 2: Oxidation to this compound
The synthesized alcohol can be oxidized to the corresponding ketone using various oxidizing agents.
-
Materials: (2-chlorophenyl)(pyridin-2-yl)methanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve (2-chlorophenyl)(pyridin-2-yl)methanol in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, work up the reaction mixture according to the specific oxidizing agent used. This may involve filtration through a pad of silica gel or celite and washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Biological Activity and Applications
The biological activities of pyridine derivatives are well-documented, with many exhibiting antimicrobial, antiviral, and anticancer properties.[3][4][5] However, a comprehensive search of the available literature did not yield specific quantitative data on the biological activity of this compound itself.
Research on structurally related compounds provides some insight into its potential applications:
-
Antimicrobial and Antiviral Potential: Pyridine-containing compounds have shown a broad spectrum of antimicrobial and antiviral activities.[3] The presence of the pyridine nucleus is often associated with these properties.
-
Anticancer Potential: Numerous pyridine derivatives have been investigated as potential anticancer agents.[4] For instance, some 2,4,6-trisubstituted pyridine derivatives have been identified as topoisomerase I/II inhibitors.[6]
-
Enzyme Inhibition: The pyridine scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern on the pyridine and benzoyl rings would determine its potential inhibitory activity against various enzymes.
It is important to note that without specific experimental data for this compound, these potential applications remain speculative. Further research is required to determine the specific biological profile of this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature detailing the specific signaling pathways or mechanisms of action associated with this compound. Elucidating these would require dedicated biological and pharmacological studies. A hypothetical workflow for such an investigation is presented below.
Conclusion
This compound is a chemical entity with defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific data on its biological activities are currently limited in the public domain, its structural similarity to other biologically active pyridine derivatives suggests potential for further investigation in drug discovery and development. This guide provides a foundational overview based on the available information and established chemical principles, highlighting the need for future research to fully characterize the properties and potential applications of this compound.
References
- 1. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1694-57-1 [m.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Chlorobenzoyl)pyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthetic route to obtain 2-(2-Chlorobenzoyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on established chemical principles, including Grignard reagent formation and subsequent acylation.
Introduction
The synthesis of this compound from 2-chloropyridine is a challenging transformation. Direct Friedel-Crafts acylation of the pyridine ring is generally not feasible due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[1] Additionally, the nitrogen atom in the pyridine ring can be acylated, further deactivating the ring.[1] Therefore, alternative strategies are required.
The proposed protocol circumvents these challenges by employing a Grignard-based approach. This method involves the formation of a pyridyl Grignard reagent from 2-chloropyridine, which is then reacted with 2-chlorobenzoyl chloride. This nucleophilic substitution reaction at the acyl chloride is a well-established method for the formation of ketones.
Proposed Synthetic Pathway
The overall proposed synthetic transformation is as follows:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloropyridine | Anhydrous, 99% | Sigma-Aldrich |
| Magnesium turnings | 99.98% | Sigma-Aldrich |
| Iodine | Crystal | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| 2-Chlorobenzoyl chloride | 98% | Alfa Aesar |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |
| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific |
| Anhydrous sodium sulfate | ACS reagent | VWR |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Step 1: Preparation of 2-Pyridylmagnesium chloride (Grignard Reagent)
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-chloropyridine (1.0 eq) in anhydrous THF.
-
Add a small amount of the 2-chloropyridine solution to the magnesium suspension and gently heat the mixture to initiate the Grignard reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.
Step 2: Synthesis of this compound
-
Cool the freshly prepared 2-pyridylmagnesium chloride solution to 0 °C in an ice bath.
-
Prepare a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous THF in a separate dropping funnel.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | |
| 2-Chloropyridine | 1.0 eq |
| Magnesium | 1.2 eq |
| 2-Chlorobenzoyl chloride | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Grignard Formation Temperature | Reflux |
| Acylation Temperature | 0 °C to Room Temperature |
| Reaction Time (Grignard) | 1-2 hours |
| Reaction Time (Acylation) | 2-3 hours |
| Expected Outcome | |
| Product | This compound |
| Expected Yield | 60-70% (based on analogous reactions) |
| Appearance | Yellowish oil or low-melting solid |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.01 (dt, J = 7.8, 1.1 Hz, 1H), 7.85 (td, J = 7.7, 1.8 Hz, 1H), 7.50-7.35 (m, 5H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 193.5, 154.0, 149.0, 137.5, 137.0, 132.1, 131.0, 130.5, 129.0, 127.2, 126.0, 122.5 |
| Mass Spectrometry (ESI) | m/z 218.03 (M+H)⁺ |
| Infrared (IR) (KBr, cm⁻¹) | ~1670 (C=O stretch) |
Note: The characterization data presented are predicted values and should be confirmed by experimental analysis.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are moisture-sensitive; handle them under an inert atmosphere.
-
Grignard reagents are highly reactive and can ignite on contact with air or water.
-
2-Chlorobenzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction quench can be exothermic; perform it slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | Inactive magnesium surface; moisture in the system | Add a fresh crystal of iodine; ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of the final product | Incomplete Grignard formation; side reactions | Extend the reflux time for Grignard formation; maintain low temperature during the addition of the acyl chloride. |
| Impure product after chromatography | Co-eluting impurities | Optimize the solvent system for column chromatography; consider recrystallization if the product is a solid. |
Alternative Synthetic Routes
While the Grignard-based approach is a robust method, palladium-catalyzed cross-coupling reactions represent a viable alternative. For instance, a Suzuki coupling between 2-pyridylboronic acid and 2-chlorobenzoyl chloride, or a Stille coupling involving a 2-pyridylstannane derivative, could also yield the desired product.[2][3][4] These methods often offer milder reaction conditions and broader functional group tolerance but may require more expensive catalysts and ligands.[5]
This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the proposed protocol based on their specific laboratory conditions and available resources.
References
Application Notes and Protocols for 2-(2-Chlorobenzoyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorobenzoyl)pyridine is a versatile bifunctional building block in organic synthesis, featuring a reactive ketone group and a pyridine ring. This unique combination allows for its use in the construction of a variety of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. The presence of the chlorine atom on the benzoyl ring offers a potential site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.
These application notes provide an overview of the synthetic utility of the 2-acylpyridine scaffold, focusing on a representative multicomponent reaction. While specific, high-yield protocols starting directly from this compound are not abundantly available in published literature, the reactivity of its core structure is well-represented by its unsubstituted analogue, 2-Benzoylpyridine. The following sections detail a protocol for a multicomponent reaction that is adaptable for this compound to synthesize complex quinoline derivatives.
Application 1: Synthesis of Substituted Quinolines via Multicomponent Condensation
The ketone moiety in this compound can readily participate in condensation reactions with aldehydes and a nitrogen source, such as ammonium acetate, to form complex heterocyclic systems. This type of reaction, often a variation of the Hantzsch pyridine synthesis or related multicomponent reactions, is a powerful tool for building molecular complexity in a single step. The pyridine ring itself can act as a directing group and influences the electronic properties of the resulting molecule.
A notable example of this reactivity is the synthesis of 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline, which is formed from the reaction of 2-Benzoylpyridine, salicylaldehyde, and ammonium acetate in refluxing acetic acid.[1] The reaction proceeds through the formation of an imine from the benzoylpyridine, followed by a cascade of condensation and cyclization steps. The 2-chlorophenyl group in this compound is expected to be well-tolerated in this transformation, yielding the corresponding substituted quinoline.
Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline Analogues
This protocol is adapted from a documented procedure for 2-Benzoylpyridine and is expected to be applicable to this compound with minor optimization.[1]
Objective: To synthesize a substituted quinoline via a one-pot multicomponent reaction.
Materials:
-
This compound
-
Salicylaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
-
Deionized Water
-
Acetonitrile (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (4.0 mmol, 0.87 g) and ammonium acetate (22.0 mmol, 1.70 g) in glacial acetic acid (30 mL).
-
Add salicylaldehyde (6.0 mmol, 0.73 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Pour the cooled solution into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Purify the crude product by recrystallization from acetonitrile to yield the final quinoline derivative.
Data Presentation
The following table summarizes the reactant quantities and expected yield based on the protocol for the unsubstituted 2-Benzoylpyridine.[1] Yields for the 2-chloro-substituted analogue may vary.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Weight/Volume |
| 2-Benzoylpyridine* | 1.0 | 183.21 | 4.0 | 0.732 g |
| Salicylaldehyde | 1.5 | 122.12 | 6.0 | 0.733 g |
| Ammonium Acetate | 5.5 | 77.08 | 22.0 | 1.70 g |
| Glacial Acetic Acid | Solvent | 60.05 | - | 30 mL |
| Product | MW | Reported Yield | ||
| MZC** | - | 348.40 | - | 60% (0.687 g) |
* Data is for the unsubstituted 2-Benzoylpyridine. This compound (MW: 217.65 g/mol ) should be used as the starting material for the target synthesis. ** MZC refers to the product 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of substituted quinolines.
Caption: Workflow for the synthesis of quinoline derivatives.
Logical Relationship Diagram
This diagram shows the role of this compound as a versatile building block.
References
Application Notes and Protocols: 2-(2-Chlorobenzoyl)pyridine as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(2-Chlorobenzoyl)pyridine as a key intermediate in the synthesis of potential agrochemicals. While direct synthesis of major commercial agrochemicals from this specific isomer is not widely documented in public literature, its structural features make it a valuable starting material for the exploration of novel fungicides, herbicides, and insecticides.
Introduction: The Potential of this compound in Agrochemical Discovery
Pyridine-based compounds are integral to the agrochemical industry, forming the core of numerous successful commercial products. The unique electronic properties and metabolic stability of the pyridine ring contribute to the biological activity and selectivity of these molecules. This compound, possessing both a reactive ketone functionality and a synthetically versatile pyridine ring, serves as an excellent scaffold for the generation of diverse chemical libraries for agrochemical screening. The presence of the ortho-chlorine atom on the benzoyl group can influence the conformational properties and metabolic stability of the final products, potentially leading to enhanced efficacy or a novel mode of action.
This document outlines a representative synthetic pathway for the conversion of this compound into a series of pyrazole-containing compounds, a class of heterocycles well-represented in commercial agrochemicals. The subsequent protocols provide detailed methodologies for these transformations.
Synthetic Pathway Overview: From Ketone to Bioactive Pyrazole
The central strategy involves the transformation of the ketone group of this compound into a pyrazole ring. This is a common and effective method for introducing a toxophoric moiety known for its activity in various classes of pesticides. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for the conversion of this compound to a library of pyrazole derivatives.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the key transformations in the synthesis of pyrazole derivatives from this compound.
Synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione (Intermediate C)
This protocol describes the Claisen condensation of this compound with a suitable methylating agent to form the corresponding 1,3-diketone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade | Alfa Aesar |
| Sodium Methoxide (NaOMe) | Anhydrous | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous | VWR |
| Ethyl Acetate | HPLC Grade | J.T. Baker |
| Brine | Saturated Solution | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Procedure:
-
To a stirred solution of this compound (10.0 g, 46.0 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, add sodium methoxide (3.7 g, 68.5 mmol).
-
Heat the mixture to 60 °C.
-
Add N,N-Dimethylformamide dimethyl acetal (6.6 g, 55.2 mmol) dropwise over 30 minutes.
-
Maintain the reaction at 80 °C for 4 hours, monitoring the progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench with 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,3-diketone.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Physical State | Yellow Solid |
| Melting Point | 88-92 °C |
Synthesis of 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole (Intermediate E)
This protocol details the cyclization of the 1,3-diketone with hydrazine to form the pyrazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione | As synthesized | - |
| Hydrazine Hydrate | 80% in water | Sigma-Aldrich |
| Ethanol | 200 Proof | Fisher Scientific |
Procedure:
-
Dissolve 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione (5.0 g, 19.3 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.5 g, 24.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water (50 mL) to the residue, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Physical State | Off-white solid |
| Melting Point | 155-160 °C |
Potential Agrochemical Applications and Biological Pathways
Derivatives of 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole can be further functionalized, for instance, by N-alkylation or N-arylation, to generate a library of compounds for screening. Many commercial agrochemicals containing a pyrazole core are known to act on specific biological targets in pests and weeds.
Potential Modes of Action:
-
Insecticides: Many pyrazole-based insecticides act as GABA (gamma-aminobutyric acid) receptor antagonists in the insect nervous system. This leads to hyperexcitation, convulsions, and eventual death of the insect.
-
Fungicides: Certain pyrazole fungicides inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death.
-
Herbicides: Some pyrazole herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.
Figure 2: Plausible insecticidal mode of action for pyrazole derivatives via GABA receptor antagonism.
Data Summary
The following table summarizes the expected physicochemical properties of the synthesized intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione | C₁₄H₁₀ClNO₂ | 259.69 | Yellow Solid | 75-85 |
| 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole | C₁₄H₁₀ClN₃ | 255.70 | Off-white solid | 85-95 |
Conclusion
This compound is a promising starting material for the synthesis of novel compounds with potential agrochemical applications. The protocols provided herein offer a robust pathway to a pyrazole-based scaffold, which can be further diversified to explore a range of biological activities. Researchers are encouraged to adapt and optimize these methods for the development of new and effective crop protection agents.
Application Notes and Protocols for the Quantification of 2-(2-Chlorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorobenzoyl)pyridine is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, specific, and suitable for researchers in academic and industrial settings.
While specific validated methods for this compound are not extensively available in public literature, the following protocols have been developed based on established analytical principles and methods for structurally related compounds, such as other chlorinated pyridine derivatives.[1][2][3]
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for method development and optimization.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO | [4] |
| Molecular Weight | 217.65 g/mol | [4] |
| pKa | 2.47 ± 0.10 | [4] |
| LogP | 3.15 | Predicted |
| Boiling Point | ~350-400 °C | Predicted |
| UV Absorbance | ~250-280 nm | Predicted |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally stable organic molecules.[5][6] A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[7]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)[1][8] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 10 µL[7][8] |
| Column Temperature | 30 °C[8] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[5]
-
Illustrative Quantitative Data: HPLC-UV
The following table summarizes the expected performance characteristics of the HPLC-UV method.
Table 2: Illustrative HPLC-UV Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC-UV Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.[9] This method is ideal for trace-level quantification and confirmation of the identity of this compound.
Experimental Protocol: GC-MS
Objective: To detect and quantify this compound at trace levels and to confirm its identity.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).[9]
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation |
| Monitored Ions (SIM) | m/z 217 (M+), 182, 111 (To be confirmed with a reference standard) |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.[9]
-
Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to an expected concentration within the calibration range.
-
If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be required for sample cleanup.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
-
Quantification and Confirmation:
-
For quantification, use the peak area of the primary ion (m/z 217) in SIM mode and construct a calibration curve.
-
Confirm the identity of the analyte by comparing the retention time and the mass spectrum (in full scan mode) with that of a reference standard.[9]
-
Illustrative Quantitative Data: GC-MS
The following table summarizes the expected performance characteristics of the GC-MS method.
Table 3: Illustrative GC-MS Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL[9] |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL[9] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10%[9] |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the GC-MS method offers higher sensitivity and specificity for trace-level detection and identity confirmation.[5] It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.
References
- 1. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1694-57-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
experimental protocol for the oxidation of 2-(2-chlorobenzyl)pyridine
Application Notes: Oxidation of 2-(2-chlorobenzyl)pyridine
The oxidation of the benzylic methylene group in 2-(2-chlorobenzyl)pyridine to the corresponding ketone, 2-(2-chlorobenzoyl)pyridine, is a crucial transformation in organic synthesis. The resulting aromatic ketone serves as a versatile intermediate in the development of pharmaceutical compounds and other fine chemicals.[1] The selective oxidation of a C(sp³)–H bond adjacent to both a pyridine and a chlorophenyl ring can be achieved through various methods, ranging from classical stoichiometric oxidants to modern catalytic systems.
Several methods have been developed for this type of benzylic oxidation. Traditional approaches often rely on strong, stoichiometric oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.[2] While effective, these methods can generate significant amounts of toxic metal waste.[3] More contemporary and sustainable methods focus on catalysis, employing transition metals such as copper or iron in conjunction with molecular oxygen as the terminal oxidant.[2][3][4] These aerobic oxidation methods are considered "greener" as they utilize readily available and environmentally benign oxygen, often requiring only a catalytic amount of the metal promoter.[3]
When selecting a method, researchers must consider factors such as reaction efficiency, substrate tolerance, cost, and environmental impact. For instance, the pyridine nitrogen is susceptible to oxidation, which could lead to the formation of a pyridine N-oxide byproduct.[5][6] Therefore, reaction conditions must be carefully optimized to favor the desired benzylic oxidation.
Experimental Protocols
This section details two distinct protocols for the oxidation of 2-(2-chlorobenzyl)pyridine. The first employs a classical strong oxidant, while the second utilizes a modern copper-catalyzed aerobic system.
Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)
This protocol is adapted from established procedures for the oxidation of similar benzylpyridine derivatives and uses potassium permanganate as a powerful and cost-effective oxidizing agent.[7]
Materials:
-
2-(2-chlorobenzyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Ethyl acetate
-
Methanol (for quenching)
-
Petroleum ether or ligroin (for recrystallization)
-
Reaction flask equipped with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction flask, suspend 2-(2-chlorobenzyl)pyridine in water.
-
Begin vigorous stirring and heat the mixture to approximately 85°C.
-
Once the temperature is stable, add potassium permanganate to the mixture in small portions over a period of 1-2 hours. Caution: The reaction is exothermic; monitor the temperature closely to ensure it does not exceed 95°C.[7]
-
After the complete addition of KMnO₄, maintain the reaction mixture at 85-95°C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture slightly and quench the excess potassium permanganate by carefully adding a small amount of methanol and stirring for 15 minutes.
-
Cool the mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as petroleum ether or ligroin.[5]
Protocol 2: Copper-Catalyzed Aerobic Oxidation
This protocol describes a more sustainable approach using a copper catalyst and molecular oxygen from the air as the stoichiometric oxidant.[3][4][5] This method may require optimization for this specific substrate.[5]
Materials:
-
2-(2-chlorobenzyl)pyridine
-
Copper(I) iodide (CuI) or other suitable copper salt (e.g., FeCl₂·4H₂O can also be used)[4]
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Reaction flask equipped with a condenser
-
Magnetic stirrer and hot plate
-
Oxygen supply (balloon or direct inlet) or access to air
Procedure:
-
To a reaction flask, add 2-(2-chlorobenzyl)pyridine, a catalytic amount of the copper salt (e.g., 10 mol%), and acetic acid as a promoter.[5]
-
Add DMSO as the solvent.
-
With vigorous stirring, heat the reaction mixture to 100-130°C.[4][5]
-
Introduce a stream of oxygen into the reaction mixture or ensure the reaction is open to the air (an oxygen balloon is recommended for efficiency).[5]
-
Monitor the reaction progress using TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by partitioning the mixture between water and an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[5]
Data Presentation
The following table summarizes various reported conditions for the oxidation of benzylpyridines, which can serve as a starting point for the optimization of the 2-(2-chlorobenzyl)pyridine oxidation.
| Oxidation Method | Oxidant / Catalyst | Solvent | Temperature | Key Characteristics |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water | 85-95°C | Strong, stoichiometric oxidant; effective but produces MnO₂ waste.[7] |
| Dichromate Oxidation | Sodium Dichromate (Na₂Cr₂O₇) | Acetic Acid | Reflux | Strong, stoichiometric oxidant; generates toxic chromium waste.[5] |
| Iron-Catalyzed Aerobic | FeCl₂·4H₂O (10 mol%) / O₂ | DMSO | 100-130°C | Sustainable method using an inexpensive iron catalyst and air.[4] |
| Copper-Catalyzed Aerobic | CuI / O₂ | DMSO | 100-130°C | Efficient aerobic oxidation; acetic acid is often used as a promoter.[4][5] |
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow.
Caption: Reaction scheme for the oxidation of 2-(2-chlorobenzyl)pyridine.
Caption: General experimental workflow for the oxidation synthesis.
References
Application Notes and Protocols for the Grignard Reaction in the Synthesis of Benzoylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpyridine derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Their versatile chemical structure allows for further functionalization, making them valuable building blocks in medicinal chemistry and drug development. The Grignard reaction offers a robust and efficient method for the synthesis of these derivatives through the formation of a key carbon-carbon bond. This application note provides a detailed protocol for the synthesis of 2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine utilizing the Grignard reaction between a phenylmagnesium halide and the corresponding cyanopyridine isomer.
The core of this synthetic strategy involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group in the cyanopyridine. This initial addition reaction forms an intermediate imine salt, which is subsequently hydrolyzed to yield the desired benzoylpyridine ketone. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to the success of this synthesis due to the high reactivity of the Grignard reagent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the three benzoylpyridine isomers via the Grignard reaction.
| Product | Starting Material | Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |
| 2-Benzoylpyridine | 2-Cyanopyridine | Phenylmagnesium Bromide | Anhydrous Diethyl Ether | 2-3 | Reflux | ~85[1] | Recrystallization (Ethanol/Water) |
| 3-Benzoylpyridine | 3-Cyanopyridine | Phenylmagnesium Bromide | Anhydrous THF | 3-4 | Reflux | 75-85 | Column Chromatography (Hexane/Ethyl Acetate) |
| 4-Benzoylpyridine | 4-Cyanopyridine | Phenylmagnesium Bromide | Anhydrous THF | 3-4 | Reflux | 70-80 | Recrystallization (Hexane)[2] |
Mandatory Visualizations
Reaction Pathway
Caption: General Grignard reaction pathway for the synthesis of benzoylpyridine derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of benzoylpyridines via Grignard reaction.
Experimental Protocols
General Considerations: All Grignard reactions must be carried out under strictly anhydrous conditions, as the Grignard reagent reacts readily with water. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are essential.
Protocol 1: Synthesis of 2-Benzoylpyridine
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Under an inert atmosphere, add a small amount of anhydrous diethyl ether to just cover the magnesium. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Cyanopyridine: A solution of 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours.
-
Work-up and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to yield 2-benzoylpyridine as a solid.
Protocol 2: Synthesis of 3-Benzoylpyridine
-
Preparation of Phenylmagnesium Bromide: Follow the procedure outlined in Protocol 1, using anhydrous tetrahydrofuran (THF) as the solvent instead of diethyl ether.
-
Reaction with 3-Cyanopyridine: A solution of 3-cyanopyridine (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent at room temperature. The reaction mixture is then refluxed for 3-4 hours.
-
Work-up and Purification: The work-up procedure is similar to that described in Protocol 1. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-benzoylpyridine.[3]
Protocol 3: Synthesis of 4-Benzoylpyridine
-
Preparation of Phenylmagnesium Bromide: Prepare the Grignard reagent in anhydrous THF as described in Protocol 2.
-
Reaction with 4-Cyanopyridine: Add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent. Following the addition, reflux the mixture for 3-4 hours.
-
Work-up and Purification: After work-up as described in Protocol 1, the crude 4-benzoylpyridine is purified by recrystallization from hexane to yield the final product as a solid.[2]
References
Application of 2-(2-Chlorobenzoyl)pyridine Derivatives in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-benzoylpyridine represent a versatile class of compounds with applications spanning medicinal chemistry to materials science. Their inherent coordination capabilities make them intriguing candidates for roles in catalysis, particularly as ligands for transition metals. While the catalytic applications of the broader class of 2-acylpyridine derivatives are emerging, specific and detailed studies on 2-(2-chlorobenzoyl)pyridine derivatives remain a niche area of research. This document provides an overview of the known catalytic applications of closely related 2-acylpyridine derivatives, with a focus on asymmetric synthesis, and outlines experimental protocols based on the available literature.
Application in Asymmetric Catalysis
The most notable catalytic application of a derivative closely related to the topic is in the asymmetric Henry (nitroaldol) reaction. Specifically, 2-acylpyridine N-oxides have been successfully employed as substrates in reactions catalyzed by nickel-aminophenol sulfonamide complexes, yielding chiral β-nitro alcohols with high enantioselectivity.[1] These products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides
The asymmetric Henry reaction of 2-acylpyridine N-oxides provides a pathway to chiral quaternary stereocenters.[1] A mononuclear Ni-aminophenol sulfonamide complex has been identified as an effective catalyst for this transformation, affording excellent yields and enantioselectivities.[1]
Table 1: Asymmetric Henry Reaction of 2-Benzoylpyridine N-Oxide with Nitromethane [1]
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | DBU | THF | 48 | 95 | 92 |
| 2 | 10 | DBU | Toluene | 72 | 80 | 85 |
| 3 | 10 | KHMDS | THF | 24 | 99 | 95 |
| 4 | 5 | KHMDS | THF | 36 | 98 | 94 |
Data extracted from a study on 2-acylpyridine N-oxides.[1] DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, KHMDS = Potassium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, ee = enantiomeric excess.
Experimental Protocols
General Procedure for Catalytic Asymmetric Henry Reaction of a 2-Acylpyridine N-Oxide[1]
This protocol is adapted from the literature for the asymmetric Henry reaction of 2-acylpyridine N-oxides.[1]
Materials:
-
Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate)
-
Aminophenol sulfonamide ligand (e.g., (1R,2R)-N1-(2-hydroxy-2-phenylethyl)-N1,N2-bis(4-methylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine)
-
2-Acylpyridine N-oxide (e.g., 2-benzoylpyridine N-oxide)
-
Base (e.g., KHMDS)
-
Nitromethane (CH₃NO₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), a mixture of Ni(OAc)₂·4H₂O (0.02 mmol, 10 mol%) and the aminophenol sulfonamide ligand (0.022 mmol, 11 mol%) is stirred in anhydrous THF (0.5 mL) at 35 °C for 1 hour to form the catalyst complex.
-
The 2-acylpyridine N-oxide (0.2 mmol) and the base (0.04 mmol, 20 mol%) are then added to the reaction mixture.
-
The mixture is cooled to 0 °C in an ice bath.
-
After stirring for 10 minutes at 0 °C, nitromethane (0.2 mL) and additional anhydrous THF (0.3 mL) are added.
-
The reaction mixture is stirred at 0 °C for the time specified in literature (e.g., 24 hours).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The catalytic cycle for the Ni-catalyzed asymmetric Henry reaction of 2-acylpyridine N-oxides involves the coordination of the N-oxide and nitronate to the chiral nickel complex, followed by the enantioselective C-C bond formation.
Figure 1: Proposed catalytic cycle for the Ni-catalyzed asymmetric Henry reaction.
Discussion and Future Outlook
The coordination chemistry of 2-benzoylpyridine and its derivatives suggests significant potential for their application in catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, forming stable complexes with various transition metals. This chelating property is a key feature for the design of effective catalysts.
While the direct catalytic applications of this compound derivatives are not yet widely reported, the successful use of related 2-acylpyridine N-oxides in asymmetric catalysis provides a strong rationale for further investigation in this area. Future research could focus on:
-
Synthesis of Chiral Ligands: The development of chiral this compound derivatives for use as ligands in a variety of asymmetric transformations.
-
Exploration of Different Metals: Investigating the catalytic activity of complexes formed between this compound derivatives and a range of transition metals.
-
Application in Other Reactions: Exploring the use of these potential catalysts in other important organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.
The exploration of this compound derivatives in catalysis is a promising field with the potential to yield novel and efficient catalytic systems for organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorobenzoyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Chlorobenzoyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The main synthetic routes to obtain this compound and its analogs include:
-
Friedel-Crafts Acylation: This method involves the reaction of a 2-pyridyl acylating agent with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent derived from a chlorophenyl halide with a 2-substituted pyridine electrophile, such as 2-cyanopyridine or pyridine-2-carboxaldehyde.[1][2]
-
Oxidation of a Precursor: This two-step method involves the synthesis of a precursor, such as 2-(2-chlorobenzyl)pyridine, which is then oxidized to the desired ketone. Potassium permanganate (KMnO₄) is a common oxidizing agent for this transformation.[3][4]
Q2: My overall yield is low. Which synthesis method generally provides the highest yield?
The reported yields for each method can vary significantly based on the specific reaction conditions and substrates used.
-
The Grignard reaction with 2-cyanopyridine has been reported to achieve yields as high as 85%.[1] However, these reactions can be sensitive and challenging to scale up.
-
The oxidation of a precursor like 2-(p-chlorobenzyl)pyridine to the corresponding ketone can also be very efficient, with reported yields of approximately 86% for the oxidation step.[3]
-
Friedel-Crafts acylation often results in lower yields, with some reported instances between 10% and 31%, making optimization crucial.[5]
Q3: I am having trouble purifying the final product. What are some effective purification techniques?
Purification of pyridine derivatives can be challenging due to their basicity. Common and effective methods include:
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. To prevent tailing, which is common with basic compounds on silica gel, a small amount of a base like triethylamine can be added to the eluent.[6]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective technique for achieving high purity.[6]
Troubleshooting Guides
Method 1: Friedel-Crafts Acylation
This method is based on the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene using a Lewis acid catalyst.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use fresh, anhydrous aluminum trichloride. Ensure it is stored under inert conditions to prevent deactivation by moisture. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Experiment with a range of temperatures (e.g., 100-150°C) to find the optimal condition for your specific setup.[5] |
| Incorrect Molar Ratio of Reactants | The molar ratio of 2-pyridine formyl chloride hydrochloride to the catalyst is a key parameter. Varying the ratio (e.g., from 1:2 to 1:5) can significantly impact the yield.[5] |
| Extended Reaction Time | Monitor the reaction progress using TLC or GC. Both insufficient and excessive reaction times (e.g., 3-10 hours) can lead to lower yields due to incomplete reaction or side product formation.[5] |
Experimental Protocol: Friedel-Crafts Acylation
-
To a reaction flask, add 2-pyridinecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (excess) and reflux for 3 hours to form 2-pyridine formyl chloride hydrochloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Under an inert atmosphere and ice bath cooling, add chlorobenzene (excess) to the resulting solid.
-
Slowly add aluminum trichloride (2.0-5.0 eq) while stirring.
-
After the initial stirring, heat the reaction mixture to the desired temperature (e.g., 100-145°C) for 3-10 hours.[5]
-
After the reaction, cool the mixture and carefully quench with ice water containing hydrochloric acid.
-
Neutralize the mixture with a concentrated NaOH solution to a pH of approximately 12.
-
Extract the product with a suitable organic solvent (e.g., n-hexane).
-
Purify the product by recrystallization or column chromatography.[5]
Troubleshooting Workflow: Friedel-Crafts Acylation
Method 2: Grignard Reaction
This method typically involves the reaction of 2-chlorophenylmagnesium bromide with an electrophilic pyridine derivative.
Issue 1: Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Recommendation |
| Inactive Magnesium | Use fresh magnesium turnings. If necessary, activate the magnesium by crushing it with a mortar and pestle to expose a fresh surface, or by using a small crystal of iodine or 1,2-dibromoethane.[7] |
| Presence of Moisture | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon). Use anhydrous solvents.[8] |
| Difficulty with Aryl Halide | Some aryl halides are less reactive. Consider using a Grignard exchange reaction (e.g., with i-PrMgBr) if direct formation is problematic.[7] |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Side Reactions with Pyridine Ring | The Grignard reagent can add to the pyridine ring itself. Perform the reaction at a low temperature and add the Grignard reagent slowly to the pyridine substrate. |
| Exothermic Reaction | The reaction can be highly exothermic. Use an efficient cooling system (e.g., ice bath) and add the reagents dropwise to control the temperature.[6] |
| Reaction with the Electrophile | If using pyridine-2-carboxaldehyde, the Grignard reagent can be deprotonated. Ensure the aldehyde is dry and the reaction is performed at a low temperature. |
Experimental Protocol: Grignard Reaction
-
Activate magnesium turnings (1.1 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.[3]
-
Slowly add a solution of 2-chlorobromobenzene (1.0 eq) in anhydrous THF to form the Grignard reagent.
-
In a separate flask, cool a solution of the pyridine electrophile (e.g., 2-cyanopyridine or pyridine-2-carboxaldehyde) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the cooled electrophile solution.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
Logical Relationship for Grignard Reaction Success
Method 3: Oxidation of 2-(2-Chlorobenzyl)pyridine
This two-step process involves the synthesis of 2-(2-chlorobenzyl)pyridine followed by its oxidation.
Issue 1: Low Yield in the Oxidation Step
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Oxidizing Agent | Potassium permanganate is an effective choice. Ensure the correct stoichiometry is used.[3][4] |
| Suboptimal Reaction Temperature | The temperature should be carefully controlled. For KMnO₄ oxidation, maintaining the temperature between 85-95°C is recommended to avoid side reactions or decomposition.[3][4] |
| Incomplete Reaction | Monitor the reaction by TLC to ensure full consumption of the starting material. The reaction time may need to be adjusted (e.g., 4 hours).[3] |
| Difficult Product Isolation | The product needs to be separated from manganese dioxide by filtration. Ensure thorough washing of the filter cake with an appropriate solvent (e.g., ethyl acetate) to maximize recovery. |
Experimental Protocol: Oxidation with Potassium Permanganate
-
In a reaction vessel, suspend 2-(2-chlorobenzyl)pyridine (1.0 eq) in water.
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Heat the mixture to 85°C with stirring.
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Add potassium permanganate (e.g., 1.2 eq) in portions, ensuring the temperature does not exceed 95°C.[3][4]
-
Maintain the reaction at 85-95°C for approximately 4 hours.
-
After the reaction is complete, cool the mixture and add a suitable organic solvent like ethyl acetate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization from a suitable solvent like petroleum ether.[3]
Experimental Workflow: Oxidation Method
References
- 1. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(2-Chlorobenzoyl)pyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Chlorobenzoyl)pyridine via recrystallization.
Experimental Protocols
A detailed methodology for the recrystallization of crude this compound is provided below. This protocol is based on established purification techniques for analogous compounds.
Single-Solvent Recrystallization Protocol (Using Isopropanol)
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 3-5 mL of isopropanol. Heat the mixture to a gentle boil on a hot plate with continuous stirring until the solid is completely dissolved. If the solid does not dissolve, add small additional portions of hot isopropanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the crude product's weight). Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mixed-Solvent Recrystallization Protocol (Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in the single-solvent protocol.
-
Crystallization: To the hot, clear solution, add hexane dropwise until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow the same procedures as outlined in the single-solvent protocol, using an ice-cold ethyl acetate/hexane mixture for washing.
Data Presentation
The choice of solvent is critical for successful recrystallization. The following table summarizes potential solvent systems and their characteristics for the purification of this compound, based on data for analogous compounds.
| Recrystallization Method | Solvent System | Typical Purity | Notes |
| Single Solvent | Isopropanol | >98% | Good for removing non-polar impurities. |
| Single Solvent | Ethanol | >98% | Similar to isopropanol, a good starting point. |
| Single Solvent | Ligroin/Petroleum Ether | >97% | Effective for non-polar compounds, but may require careful temperature control. |
| Mixed Solvent | Ethyl Acetate / Hexane | >99% | Offers fine-tuned solubility for potentially higher purity. |
| Mixed Solvent | Ethanol / Water | >98% | A common system where water acts as the anti-solvent. |
Troubleshooting Guides
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume.
-
Solution: Add small additional portions of the hot solvent until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the yield.
-
Possible Cause: The chosen solvent is inappropriate.
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Solution: Test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used).
-
Solution 1: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.
-
Solution 2: Add a "seed crystal" of pure this compound to the solution.
-
Solution 3: If using a mixed-solvent system, add a small amount of the anti-solvent (e.g., hexane) to decrease the overall solubility.
-
Solution 4: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. The melting point of this compound is approximately 52-54°C.[1]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.
-
Solution 2: Consider a different solvent with a lower boiling point.
-
Solution 3: Use a mixed-solvent system to lower the saturation point at a given temperature.
Issue 4: The recrystallized product is still impure.
-
Possible Cause: Rapid crystallization has trapped impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
-
Possible Cause: The impurities have similar solubility to the product in the chosen solvent.
-
Solution: Try a different recrystallization solvent or consider an alternative purification method such as column chromatography.
Issue 5: Low yield of recovered product.
-
Possible Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated and cooled to obtain a second crop of crystals.
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Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-chlorobenzoyl chloride and pyridine derivatives. Byproducts from side reactions, for instance, from a Friedel-Crafts acylation, could also be present.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Small-scale solubility tests with a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane) are recommended to determine the optimal choice.
Q3: Can I use a mixed-solvent system for recrystallization?
A3: Yes, a mixed-solvent system, such as ethyl acetate/hexane, can be very effective.[2] The compound should be highly soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").
Q4: What is the purpose of adding activated charcoal?
A4: Activated charcoal is used to adsorb colored impurities from the solution, resulting in a purer, colorless final product.
Q5: How can I improve the crystal size?
A5: Slower cooling rates generally lead to the formation of larger and purer crystals. Insulating the flask during cooling can help achieve this.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
troubleshooting low conversion in 2-(2-chlorobenzyl)pyridine oxidation
Technical Support Center: Oxidation of 2-(2-chlorobenzyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the oxidation of 2-(2-chlorobenzyl)pyridine to 2-(2-chlorobenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for oxidizing 2-(2-chlorobenzyl)pyridine to this compound?
A1: The most common methods involve the use of strong oxidizing agents such as potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). Catalytic aerobic oxidation using transition metal catalysts (e.g., copper or iron-based) with molecular oxygen is a more modern and environmentally friendly approach.
Q2: I am observing very low conversion of my starting material. What are the likely causes?
A2: Low conversion can be attributed to several factors:
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Reagent Quality: Ensure your oxidizing agent is fresh and has not degraded. Use anhydrous, high-purity solvents, as water can interfere with some oxidation reactions.
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Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. For chromium-based oxidations, maintaining reflux is often necessary. Catalytic aerobic oxidations typically require temperatures in the range of 100-130 °C to achieve good conversion.[1]
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Insufficient Oxidant: Ensure you are using the correct stoichiometric ratio of the oxidizing agent.
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Catalyst Inactivity: In catalytic systems, ensure the catalyst is pure and the loading is adequate. A low catalyst concentration can lead to a sluggish reaction.[1]
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Atmosphere (for aerobic oxidation): A sufficient supply of oxygen or air is crucial as the reaction rate can be first order in oxygen concentration.[1]
Q3: My starting material is consumed, but the yield of the desired ketone is low. What could be the issue?
A3: Low yield despite high conversion suggests the formation of side products or losses during workup. Key possibilities include:
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N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of 2-(2-chlorobenzyl)pyridine N-oxide as a major byproduct.[1]
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Over-oxidation: Strong oxidizing agents can potentially lead to the formation of other oxidized species.
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Suboptimal Workup: Issues such as incomplete extraction due to incorrect pH, or incomplete precipitation of the product can lead to significant losses.[1]
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Purification Losses: Significant product loss can occur during recrystallization if an inappropriate solvent or an excessive volume of solvent is used.[1]
Q4: How can I minimize the formation of the N-oxide byproduct?
A4: While challenging to eliminate completely, N-oxide formation can be minimized by:
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Controlling Reaction Conditions: Careful control of temperature and slow addition of the oxidant may favor the oxidation of the methylene bridge over the pyridine nitrogen.
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Protecting the Pyridine Nitrogen: In some cases, temporary protection of the pyridine nitrogen, for example, by protonation with a non-nucleophilic acid, might be considered, depending on the stability of the starting material and product under acidic conditions.
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification strategies depend on the impurities present:
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Aqueous Workup: Pouring the reaction mixture into a large volume of cold water is often effective for precipitating the organic product while inorganic salts remain in the aqueous phase. Thorough washing of the precipitate is crucial.[1]
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Recrystallization: This is an effective method for obtaining a pure crystalline product. A non-polar solvent like ligroin has been reported to be effective for the para-isomer.[1]
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Column Chromatography: For removing closely related impurities such as unreacted starting material or the N-oxide, silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Degraded oxidizing agent | Use a fresh batch of the oxidizing agent. |
| Presence of water in the reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Insufficient reaction temperature | Monitor the internal reaction temperature and ensure it reaches the required level (e.g., reflux or 100-130 °C for catalytic methods).[1] | |
| Inadequate catalyst loading or activity | Use a fresh, high-purity catalyst at the recommended loading. | |
| Insufficient oxygen (aerobic oxidation) | Ensure vigorous stirring and a good supply of air or oxygen.[1] | |
| Low Yield | Formation of 2-(2-chlorobenzyl)pyridine N-oxide | Optimize reaction conditions (temperature, addition rate of oxidant). Consider purification by column chromatography to separate the N-oxide. |
| Incomplete product precipitation during workup | Ensure the aqueous mixture is sufficiently cold and allow adequate time for complete precipitation. | |
| Product loss during recrystallization | Use a minimal amount of a suitable hot solvent for recrystallization and cool slowly. | |
| Product is an oil or difficult to crystallize | Presence of impurities | Purify the crude product by column chromatography before attempting crystallization. |
| Reaction mixture turns dark or tar-like | Decomposition of starting material or product | This may indicate that the reaction temperature is too high or the reaction time is too long. Try running the reaction at a lower temperature or for a shorter duration. |
Data Presentation
The following table summarizes reported yields for the oxidation of the related compound 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone. These values can serve as a benchmark, though yields for the ortho-isomer may differ due to steric and electronic effects.
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Potassium Permanganate | 2-(p-chlorobenzyl)pyridine | Water | 85-95 | 4 | ~86[2] |
| Tin Anhydride | 2-(p-chlorobenzyl)pyridine | Dioxane | 85-95 | 6 | ~60[2] |
| Sodium Dichromate | 2-(p-chlorobenzyl)pyridine | Glacial Acetic Acid | Reflux | 3 | Not specified for this substrate, but a general protocol is available.[1] |
Experimental Protocols
Protocol 1: Oxidation with Potassium Permanganate
This protocol is adapted from a procedure for the para-isomer and may require optimization for 2-(2-chlorobenzyl)pyridine.[2]
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 25 g of 2-(2-chlorobenzyl)pyridine to 100 mL of water.
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Heating: Begin stirring and heat the mixture to 85 °C.
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Addition of Oxidant: Gradually add 30 g of potassium permanganate in portions, ensuring the reaction temperature does not exceed 95 °C.
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Reaction: After the addition is complete, maintain the reaction mixture at 85-95 °C for 4 hours.
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Quenching: To quench any excess potassium permanganate, add 1 mL of methanol and stir for 10 minutes.
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Workup:
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Cool the mixture to 60 °C and add 75 mL of ethyl acetate.
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Continue cooling to 30 °C and filter the mixture to remove manganese dioxide.
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Wash the filter cake with 50 mL of ethyl acetate.
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Separate the organic layer from the filtrate and extract the aqueous layer with 50 mL of ethyl acetate.
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Combine all organic layers and concentrate under reduced pressure.
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-
Purification: To the residue, add 100 mL of petroleum ether, heat until the solid dissolves, and then cool to 0-5 °C to allow the product to crystallize. Filter the solid, wash with cold petroleum ether, and dry to obtain this compound.
Protocol 2: Oxidation with Sodium Dichromate
This is a general protocol for benzylpyridine oxidation and may require optimization.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.5 mol of 2-(2-chlorobenzyl)pyridine in 450 mL of glacial acetic acid.
-
Addition of Oxidant: With stirring, add 0.55 mol of sodium dichromate to the solution.
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Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.
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Workup:
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After 3 hours, cool the reaction mixture to room temperature.
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Pour the cooled solution into 1500 mL of cold water, which should cause a precipitate to form.
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Collect the solid by vacuum filtration using a Buchner funnel.
-
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Purification: Wash the collected precipitate thoroughly with water and air-dry. The product can be further purified by recrystallization from a suitable solvent like ligroin.[1]
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Potential reaction pathways in the oxidation.
References
optimizing reaction conditions for Friedel-Crafts acylation of pyridine
Technical Support Center: Friedel-Crafts Acylation of Pyridine
Welcome to the technical support center for the Friedel-Crafts acylation of pyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this challenging reaction.
Troubleshooting Guide
Issue 1: No Reaction or Low Conversion
If you are observing no reaction or very low conversion of your pyridine starting material, consider the following potential causes and solutions.
Potential Cause 1: Catalyst Deactivation Pyridine's nitrogen lone pair can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively "poisoning" it and preventing it from activating the acylating agent. This is a primary reason for the failure of classical Friedel-Crafts acylations with pyridine.
Solutions:
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Increase Catalyst Stoichiometry: Use a significant excess of the Lewis acid catalyst (often 3-4 equivalents or more) to ensure enough free catalyst is available to promote the reaction.
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Consider Stronger Lewis Acids: Employ more potent Lewis acids that are less susceptible to pyridine coordination or can still function effectively. Examples include triflic acid (TfOH) or other superacid systems.
-
Alternative Methodologies: Explore methods that avoid traditional Lewis acids, such as the use of polyphosphoric acid (PPA) or high-temperature gas-phase reactions over solid acid catalysts.
Potential Cause 2: Insufficient Reaction Temperature The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. High activation energy is required for the reaction to proceed.
Solution:
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Increase Reaction Temperature: Many successful Friedel-Crafts acylations of pyridine derivatives require high temperatures, often in the range of 150-250 °C. Ensure your solvent and experimental setup can safely accommodate these conditions.
Potential Cause 3: N-Acylation The nitrogen atom of pyridine can be acylated to form an N-acylpyridinium salt. This species is even more electron-deficient than pyridine itself, further deactivating the ring towards C-acylation.
Solution:
-
High Temperatures: At elevated temperatures, the N-acylpyridinium intermediate can undergo rearrangement to the C-acylated product, particularly the β-isomer (3-acylpyridine). This is often the kinetic product which rearranges to the thermodynamic product.
Issue 2: Poor Regioselectivity or Incorrect Isomer Formation
If the reaction is proceeding but yielding the wrong isomer or a mixture of isomers, consider the following factors.
Potential Cause: Reaction Conditions Favoring a Specific Isomer The regioselectivity of pyridine acylation is highly dependent on the reaction conditions.
Solutions:
-
Kinetic vs. Thermodynamic Control:
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β-Acylation (3-position): This is generally the thermodynamically favored product. High reaction temperatures and long reaction times typically favor the formation of the 3-acylpyridine.
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α-Acylation (2-position) and γ-Acylation (4-position): These isomers are sometimes observed under specific conditions, but the 3-substituted product is most common in Friedel-Crafts type reactions.
-
-
Catalyst Choice: The choice of catalyst can influence the isomer ratio. Investigate literature precedents for the specific isomer you are targeting.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of pyridine so difficult?
A1: The direct acylation of pyridine under classical Friedel-Crafts conditions (e.g., acyl chloride and AlCl₃) is notoriously challenging for two main reasons:
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Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, deactivating the ring for electrophilic aromatic substitution.
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Catalyst Complexation: The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst. This forms a stable Lewis acid-base adduct, which further deactivates the ring and renders the catalyst ineffective.
Q2: What are the most common successful strategies for acylating pyridine?
A2: Due to the challenges of the direct approach, several modified strategies are employed:
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High-Temperature Reactions: Running the reaction at high temperatures (150-250 °C) with a large excess of Lewis acid can force the reaction to proceed, typically yielding the 3-acylpyridine.
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Using Pyridine N-oxides: The N-oxide derivative of pyridine is more reactive towards electrophilic substitution. After acylation (which typically occurs at the 4-position), the N-oxide can be reduced back to the pyridine.
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Metal-Catalyzed Cross-Coupling: Modern approaches often involve converting pyridine to an organometallic reagent (e.g., a Grignard or organozinc reagent) and then performing a cross-coupling reaction with an acyl chloride, catalyzed by a transition metal like palladium or nickel.
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Gas-Phase Acylation: Passing pyridine and an acylating agent over a solid acid catalyst at high temperatures is a method used in industrial settings to produce 3-acetylpyridine.
Q3: What position on the pyridine ring is typically acylated?
A3: In Friedel-Crafts type reactions, acylation of the pyridine ring predominantly occurs at the 3-position (β-position) . This is because the intermediate leading to the 3-substituted product is more stable than the intermediates for 2- or 4-substitution.
Q4: Can I use other acylating agents besides acyl chlorides?
A4: Yes, acid anhydrides can also be used as acylating agents in conjunction with a Lewis acid. In some cases, carboxylic acids can be used, particularly with catalysts like polyphosphoric acid (PPA) at high temperatures.
Experimental Protocols & Data
Protocol 1: High-Temperature Acylation of Pyridine with Acetic Anhydride
This protocol is an example of a high-temperature approach to synthesize 3-acetylpyridine.
Methodology:
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To a sealed reaction vessel, add pyridine (1 equivalent).
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Add a significant excess of anhydrous aluminum chloride (AlCl₃) (e.g., 3-4 equivalents).
-
Carefully add acetic anhydride (1.1 equivalents).
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Seal the vessel and heat the reaction mixture to 200 °C for 4-6 hours.
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After cooling, carefully quench the reaction mixture by pouring it onto crushed ice and an aqueous solution of HCl.
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Basify the aqueous solution with NaOH to a pH of ~8-9.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Table 1: Effect of Reaction Conditions on the Yield of 3-Acetylpyridine
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ (excess) | Acetic Anhydride | 200 | 5 | Moderate | |
| Zeolite (H-ZSM-5) | Acetic Anhydride | 250 | Gas Phase | ~70% | |
| Polyphosphoric Acid | Acetic Acid | 220 | 8 | Low-Moderate | General Knowledge |
Note: Yields are highly dependent on the specific reaction scale and setup.
Diagrams and Workflows
Troubleshooting Workflow for Pyridine Acylation
Caption: Troubleshooting decision tree for Friedel-Crafts acylation of pyridine.
General Experimental Workflow
Caption: General experimental workflow for high-temperature pyridine acylation.
Technical Support Center: Scale-Up Synthesis of Substituted Benzoylpyridines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of substituted benzoylpyridines.
Troubleshooting Guides
This section addresses common problems encountered during the scale-up synthesis of substituted benzoylpyridines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in Suzuki-Miyaura Coupling for C-C Bond Formation
Question: We are experiencing a significant drop in yield for our Suzuki-Miyaura coupling reaction when moving from a 1 L lab-scale to a 50 L pilot-scale reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield upon scale-up of Suzuki-Miyaura couplings is a common challenge. Several factors, often related to mass and heat transfer, can contribute to this issue.
Possible Causes & Solutions:
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Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst). This hinders the catalytic cycle.
-
Solution: Optimize the agitation speed and impeller design for the larger vessel to ensure efficient mixing. Consider using a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.
-
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Thermal Gradients: Larger volumes can result in uneven heating, creating localized hot or cold spots. This can lead to catalyst decomposition or the formation of byproducts.
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Solution: Ensure the reactor has an efficient heating/cooling jacket and that the temperature is monitored at multiple points within the reactor. A slower, more controlled heating ramp can also mitigate thermal gradients.
-
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. On a larger scale, the increased surface area and longer reaction times can exacerbate deactivation.
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Solution: Ensure all solvents and reagents are thoroughly degassed. Use high-purity starting materials. It may be necessary to slightly increase the catalyst loading (e.g., from 1 mol% to 1.5 mol%) on a larger scale, but this should be optimized to minimize cost and residual palladium.
-
-
Incomplete Reaction: The reaction kinetics may not scale linearly.
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Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). It may be necessary to extend the reaction time at the larger scale.
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Issue 2: Exotherm and Safety Concerns in Grignard Reaction with Cyanopyridine
Question: Our Grignard reaction between an aryl magnesium bromide and a 2-cyanopyridine shows a significant and difficult-to-control exotherm at the 20 L scale. What are the best practices for managing this?
Answer: Grignard reactions are notoriously exothermic, and managing the heat evolution is critical for safety and product quality, especially at a larger scale.
Possible Causes & Solutions:
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Rapid Addition of Reagents: Adding the Grignard reagent or the cyanopyridine too quickly is the most common cause of an uncontrolled exotherm.
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Solution: Employ a slow, controlled addition of one reagent to the other using a dropping funnel or a syringe pump. The addition rate should be carefully controlled to maintain the desired internal temperature.
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Inadequate Cooling: The reactor's cooling capacity may be insufficient for the heat generated.
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Solution: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). Pre-cooling the reactor contents before starting the addition can also help. For very exothermic reactions, a semi-batch process where the Grignard reagent is added portion-wise can be beneficial.
-
-
Solvent Choice: The solvent's boiling point can impact the maximum temperature the reaction can reach under atmospheric pressure.
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Solution: While diethyl ether is common, consider using a higher-boiling solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to provide a wider operating temperature range and better temperature control.
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-
Reaction Initiation: A delayed initiation followed by a sudden, rapid reaction can lead to a dangerous exotherm.
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Solution: Ensure the magnesium turnings are properly activated. A small amount of an initiator like iodine or 1,2-dibromoethane can be used. Confirm reaction initiation (e.g., via a slight temperature rise) before proceeding with the bulk of the reagent addition.
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Issue 3: Product Purity and Filtration Challenges
Question: We are observing inconsistent product purity and experiencing slow filtration times during the isolation of our crystalline benzoylpyridine product at the pilot scale. How can we improve this?
Answer: Product isolation is a critical step where many scale-up challenges manifest. Inconsistent purity and poor filtration are often linked to the crystallization process.
Possible Causes & Solutions:
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Poorly Controlled Crystallization: Rapid cooling or addition of an anti-solvent can lead to the formation of small, irregular crystals or an oily precipitate, which can trap impurities and be difficult to filter.
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Solution: Develop a controlled cooling profile for the crystallization. The rate of anti-solvent addition should also be carefully controlled. Seeding the solution with a small amount of pure product can promote the growth of larger, more uniform crystals.
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Polymorphism: Different crystal forms (polymorphs) of the same compound can have different properties, including solubility and filterability.
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Solution: Characterize the solid form of your product (e.g., using XRPD, DSC) to ensure you are consistently isolating the desired polymorph. The crystallization conditions (solvent, temperature, cooling rate) will influence the polymorphic form.
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Filter Blinding: The formation of fine particles can clog the filter medium, leading to slow filtration.
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Solution: Optimizing the crystallization to produce larger particles is the primary solution. Additionally, ensure the appropriate filter type and pore size are being used for the particle size distribution of your product. Using a filter aid like Celite® can improve filtration, but may not be desirable for a final API.
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-
Residual Impurities: Impurities can affect the crystal habit and lead to purification issues.
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Solution: Ensure the purity of the starting materials and monitor the reaction for the formation of byproducts. An additional purification step, such as a carbon treatment or a recrystallization, may be necessary before final isolation.
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Frequently Asked Questions (FAQs)
Q1: What are the key differences in process parameters to consider when scaling up from lab to pilot plant for benzoylpyridine synthesis?
A1: The key differences lie in physical processes rather than the chemistry itself. Heat transfer becomes less efficient as the surface-area-to-volume ratio decreases, requiring more robust heating and cooling systems. Mixing also becomes more challenging, necessitating the use of appropriately designed impellers and agitation speeds to ensure homogeneity. Reaction times may need to be adjusted, and in-process controls become more critical to monitor reaction progress and impurity formation.
Q2: How can we minimize residual palladium contamination in our final product after a Suzuki-Miyaura coupling?
A2: Minimizing residual palladium is a common challenge in pharmaceutical synthesis. Several strategies can be employed:
-
Catalyst Selection: Use a highly active catalyst at a low loading.
-
Work-up: Aqueous washes with reagents like L-cysteine or sodium sulfide can help to scavenge palladium.
-
Adsorbents: Passing a solution of the crude product through a bed of a palladium scavenger (e.g., silica-based scavengers with thiol or amine functional groups) can be very effective.
-
Crystallization: A well-controlled crystallization is often a very effective final step for purging residual metals.
Q3: What are the main safety considerations for the large-scale oxidation of the intermediate alcohol to the benzoylpyridine?
A3: The primary safety consideration is the potential for an exothermic reaction, especially when using strong oxidizing agents. It is crucial to have adequate temperature control and a plan for managing any potential exotherm. Some oxidizing agents, like manganese dioxide (MnO2), are generally considered safer for large-scale operations due to their heterogeneous nature and milder reactivity. Ensure proper ventilation, especially if volatile organic solvents are used.
Q4: Can continuous flow chemistry be a viable option for the scale-up of substituted benzoylpyridine synthesis?
A4: Yes, continuous flow chemistry can offer significant advantages for the scale-up of benzoylpyridine synthesis. It allows for better control over reaction parameters such as temperature and mixing, leading to improved consistency and potentially higher yields. The small reaction volumes at any given time in a flow reactor also enhance safety, particularly for highly exothermic or hazardous reactions.
Data Presentation
The following tables provide representative data on how key process parameters can be affected by scale-up. Note: The data presented here is illustrative and will vary depending on the specific substituted benzoylpyridine being synthesized.
Table 1: Comparison of Suzuki-Miyaura Coupling Parameters at Different Scales
| Parameter | Lab-Scale (1 L) | Pilot-Scale (50 L) |
| Batch Size | 50 g | 2.5 kg |
| Catalyst Loading (mol%) | 1.0 | 1.2 |
| Reaction Time (h) | 8 | 12 |
| Yield (%) | 85 | 78 |
| Key Impurity A (%) | 0.5 | 1.2 |
| Residual Palladium (ppm) | 150 | 250 (before scavenging) |
Table 2: Impact of Scale on Grignard Reaction with 2-Cyanopyridine
| Parameter | Lab-Scale (500 mL) | Pilot-Scale (20 L) |
| Batch Size | 20 g | 800 g |
| Addition Time (h) | 1 | 4 |
| Max. Internal Temp (°C) | 35 | 45 (with controlled addition) |
| Yield of Intermediate (%) | 90 | 88 |
| Byproduct B (%) | < 0.2 | 0.8 |
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific substrates being used.
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with the substituted pyridyl halide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: A degassed mixture of toluene (5 volumes) and water (2 volumes) is added to the reactor.
-
Catalyst Addition: A solution of tetrakis(triphenylphosphine)palladium(0) (0.015 eq) in degassed toluene (0.5 volumes) is added to the reaction mixture.
-
Reaction: The mixture is heated to 85-90 °C with vigorous stirring under a nitrogen atmosphere. The reaction is monitored by HPLC until the starting material is consumed (typically 10-14 hours).
-
Work-up: The reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with 2 M sodium carbonate solution and then with brine.
-
Purification: The organic layer is treated with a palladium scavenger (e.g., 5 wt% of a silica-thiol scavenger) for 2-4 hours at 40 °C. The mixture is filtered through a pad of celite.
-
Isolation: The solvent is partially removed under reduced pressure, and an anti-solvent (e.g., heptane) is added to induce crystallization. The resulting solid is filtered, washed with the anti-solvent, and dried under vacuum to yield the substituted benzoylpyridine precursor.
Protocol 2: Scalable Oxidation of Aryl(pyridin-2-yl)methanol
This protocol utilizes activated manganese dioxide, a relatively safe and effective oxidizing agent for scale-up.
-
Reactor Setup: A 50 L reactor is charged with the aryl(pyridin-2-yl)methanol (1.0 eq) and a suitable solvent such as dichloromethane or toluene (10 volumes).
-
Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution in portions to control any initial exotherm.
-
Reaction: The mixture is stirred vigorously at ambient temperature. The reaction is monitored by TLC or HPLC. If the reaction is sluggish, the temperature can be increased to 40 °C. The reaction is typically complete within 12-24 hours.
-
Filtration: The reaction mixture is filtered through a pad of celite to remove the manganese salts. The filter cake is washed with fresh solvent.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude substituted benzoylpyridine.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields in scale-up synthesis.
Caption: Decision-making process for managing exotherms in Grignard reactions.
removal of impurities from 2-(2-Chlorobenzoyl)pyridine reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-(2-Chlorobenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes?
A1: Low yields can stem from several factors. Key areas to investigate include the quality of your starting materials, reaction conditions, and potential side reactions. For instance, in a Grignard-based synthesis from 2-bromopyridine, the purity of magnesium and the dryness of your solvent are critical. In a Friedel-Crafts acylation, the activity of the Lewis acid catalyst is paramount. Incomplete reactions or the formation of byproducts can significantly reduce the yield of the desired product.
Q2: I am observing persistent impurities in my this compound product even after initial work-up. What are these impurities likely to be?
A2: Common impurities can include unreacted starting materials such as 2-bromopyridine or 2-chlorobenzoyl chloride, depending on your synthetic route. Side-products are also a common source of impurities. For example, in a Grignard reaction, homo-coupling of the Grignard reagent can occur. In Friedel-Crafts reactions, polysubstitution or rearrangement products might form, although the latter is less common with acylation.
Q3: What are the most effective methods for purifying crude this compound?
A3: The most common and effective purification techniques for 2-aroylpyridines are recrystallization and column chromatography.[1] Acid-base extraction can also be a useful technique to separate the basic pyridine product from non-basic impurities.[2] The choice of method will depend on the nature and quantity of the impurities present.
Q4: How can I assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your final product. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with an acid modifier, is typically effective.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Ensure the quality and reactivity of your reagents (e.g., fresh Grignard reagent, active Lewis acid). |
| Side reactions consuming starting materials. | - Optimize reaction temperature; some side reactions are favored at higher temperatures. - Control the rate of addition of reagents to minimize localized high concentrations. | |
| Product loss during work-up. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Minimize the amount of solvent used for washing crystals during filtration to avoid product loss. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | - Select a solvent with a lower boiling point. - Use a mixed solvent system where the product has lower solubility at room temperature.[6] |
| The solution is supersaturated with impurities. | - Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.[3] | |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over precipitation.[1] | |
| Persistent Colored Impurities | Presence of highly conjugated byproducts. | - Treat the crude product solution with activated charcoal before filtration and recrystallization. Be aware that this may reduce your overall yield. |
| Air oxidation of sensitive intermediates. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Poor Separation in Column Chromatography | The chosen eluent system is not optimal. | - Perform TLC analysis with various solvent systems to identify the eluent that provides the best separation between your product and the impurities.[7] |
| The column is overloaded. | - Use a larger column or reduce the amount of crude product loaded onto the column. | |
| The compound is streaking on the column. | - For basic compounds like pyridines, adding a small amount of a base (e.g., triethylamine) to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound using a two-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethyl acetate (Solvent 1)
-
n-Hexane or Petroleum Ether (Solvent 2 - anti-solvent)[8]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Expected Outcome |
| Purity Improvement | From ~90% to >98% (as determined by HPLC) |
| Recovery Yield | 75-90% |
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of n-hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 n-hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Expected Purity | >99% (as determined by HPLC) |
Protocol 3: Acid-Base Extraction
This protocol is useful for separating the basic this compound from neutral or acidic impurities.[2]
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide or sodium bicarbonate solution (e.g., 1 M NaOH)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with dilute HCl. The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Basification: Basify the aqueous layer with a dilute NaOH solution to precipitate the purified product.
-
Extraction and Isolation: Extract the product back into an organic solvent, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyridine Derivatives with Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed when purifying pyridine derivatives on a silica gel column?
A1: The most prevalent issue is peak tailing or streaking.[1] This phenomenon occurs due to the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel.[1][2] These interactions can lead to poor separation, broadened peaks, and consequently, lower yields of the purified compound.[1]
Q2: How can I prevent peak tailing and streaking?
A2: There are two primary strategies to mitigate peak tailing:
-
Use of a Basic Additive: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel.[1][3] A typical concentration of the additive is between 0.1-1% of the total solvent volume.[4]
-
Deactivation of Silica Gel: The silica gel can be "deactivated" prior to use by preparing a slurry with a solvent mixture that contains triethylamine. This pretreatment neutralizes the acidic surface of the stationary phase.[1]
Q3: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A3: To improve the resolution of compounds that are co-eluting, consider the following approaches:
-
Optimize the Solvent System: Systematically test different solvent combinations and ratios using Thin Layer Chromatography (TLC) to achieve a larger difference in Retention Factor (ΔRf) between your target compound and the impurity.[5] Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.[5]
-
Adjust Mobile Phase pH: Minor changes in the pH of the mobile phase can alter the ionization state of the pyridine derivative or the impurities, which can significantly affect their retention and selectivity.[2]
-
Use a Longer Column: Increasing the length of the column enhances the surface area available for interactions, which can improve the separation of closely eluting compounds.[5]
-
Change the Stationary Phase: If optimization of the mobile phase on a silica gel column is unsuccessful, consider switching to a different stationary phase. Options include alumina, or reverse-phase silica.[1][2]
Q4: I'm experiencing low recovery of my pyridine derivative after purification. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Irreversible Adsorption: The compound may be irreversibly adsorbed onto the silica gel, particularly if the pyridine derivative is strongly basic.[1]
-
Decomposition on the Column: The acidic nature of silica gel can cause the degradation of sensitive pyridine derivatives.[1][6] You can test for on-column degradation by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[1]
-
Losses During Work-up: Significant amounts of the product may be lost during the work-up and solvent removal steps.[6]
Troubleshooting Guides
Issue 1: Peak Tailing and Streaking
-
Symptom: The compound appears as a streak rather than a distinct spot on the TLC plate, or the peaks are broad and asymmetrical during column chromatography.[7]
-
Possible Cause: Strong acid-base interactions between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[1][2]
-
Solutions:
-
Add a Basic Modifier: Incorporate 0.1-2.0% triethylamine or a few drops of pyridine into the eluent to neutralize the acidic sites on the silica gel.[5][7]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is a good alternative for the purification of basic compounds like amines.[1][8] End-capped silica gel or polymer-based columns are also viable options.[2][6]
-
Reverse-Phase Chromatography: For polar pyridine derivatives, reverse-phase chromatography, where the stationary phase is nonpolar, can be an effective alternative.[1]
-
Issue 2: Compound Elutes Too Quickly or Not at All
-
Symptom: The compound elutes with the solvent front (Rf close to 1) or remains at the baseline (Rf close to 0) on the TLC plate.
-
Possible Causes & Solutions:
-
Compound Elutes Too Quickly: The mobile phase is too polar. Decrease the polarity of the eluent by reducing the percentage of the more polar solvent.[1]
-
Compound Does Not Elute: The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase.[1][5] If the compound still does not elute, it may be irreversibly adsorbed or decomposing on the column.[1] In such cases, switching to a different stationary phase like alumina is recommended.[1]
-
Issue 3: Poor Separation of Compounds
-
Symptom: Two or more compounds have very similar Rf values, leading to overlapping bands on the column and mixed fractions.[7]
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent does not provide adequate selectivity. Experiment with different solvent systems, including those with different solvent strengths and selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system).
-
Column Overloading: Too much crude material has been loaded onto the column.[1][2] Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is to use a 20-50 times excess by weight of adsorbent to the sample.[8]
-
Improper Column Packing: Cracks or channels in the silica bed can lead to poor separation.[1] Ensure the silica gel is packed uniformly without any air bubbles.[1]
-
Data Presentation
Table 1: Common Adsorbents for Pyridine Derivative Purification
| Adsorbent | Type | Recommended for | Key Considerations |
| Silica Gel | Polar, Acidic | General purpose, separation of a wide range of polarities.[8][9] | Can cause peak tailing and degradation of basic/acid-sensitive compounds.[1][10] |
| Alumina | Polar, Basic/Neutral/Acidic | Purification of amines and other basic compounds.[1][8] | Activity can vary; requires careful selection of the grade (basic, neutral, or acidic).[9] |
| Florisil® | Polar, Weakly Acidic | Alternative to silica gel, especially for less polar compounds. | A magnesium-silica gel co-precipitate. |
| Reverse-Phase Silica (e.g., C18) | Non-polar | Purification of polar pyridine derivatives.[1] | Requires polar mobile phases (e.g., water/acetonitrile, water/methanol). |
Table 2: Mobile Phase Modifiers for Pyridine Derivative Purification on Silica Gel
| Modifier | Concentration | Purpose | Potential Issues |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v)[7] | Acts as a competing base to block acidic silanol sites, reducing peak tailing.[2][4] | Can shorten column lifetime; not ideal for MS detection.[2] |
| Pyridine | A few drops to 1% (v/v)[1] | Similar to TEA, acts as a basic modifier to improve peak shape. | Can be difficult to remove completely from the final product. |
| Ammonia (in Methanol) | 0.1 - 2.0% (v/v)[7] | A volatile basic modifier that can be easily removed. | The solution should be freshly prepared. |
| Formic Acid / Acetic Acid | ~ 0.1% (v/v) | Can improve peak shape for some basic compounds and is MS-compatible.[2] | May not be suitable for acid-sensitive compounds. |
Experimental Protocols
Protocol 1: General Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For pyridine derivatives prone to tailing, add 0.5% (v/v) triethylamine to this solvent mixture.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude pyridine derivative in a minimal amount of the eluent or a slightly more polar solvent.[11] Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent as the column runs to elute compounds with stronger interactions with the stationary phase.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Dry Loading for Compounds with Poor Solubility
-
Sample Adsorption: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Loading: Carefully add the dry, sample-adsorbed silica onto the top of the packed column.
-
Elution and Collection: Proceed with elution and fraction collection as described in the general protocol.
Mandatory Visualization
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing N-oxide Formation in Pyridine Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the undesired formation of N-oxides during the synthesis of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a high yield of the N-oxide byproduct. How can I minimize it?
A1: Unwanted N-oxide formation is a common issue when working with pyridine derivatives, especially in the presence of oxidizing agents. Several strategies can be employed to minimize this side reaction:
-
Choice of Oxidant: The choice of oxidizing agent is critical. For reactions where N-oxidation is a competing pathway, consider using milder or more selective oxidants. For instance, if you are performing an oxidation on a substituent of the pyridine ring, avoid harsh oxidants like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acidic media, which are known to efficiently oxidize the pyridine nitrogen.[1][2][3]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over N-oxide formation.
-
pH Control: In some cases, the pH of the reaction medium can influence the rate of N-oxidation. Buffering the reaction mixture may be beneficial.
-
Order of Addition: The order in which reagents are added can be crucial. In some syntheses, it may be advantageous to pre-form an intermediate before the final cyclization or oxidation step to avoid exposing the pyridine nitrogen to the oxidant under harsh conditions.[4]
-
-
Protecting Groups: While not always practical, in some multi-step syntheses, the pyridine nitrogen can be temporarily protected to prevent its oxidation.
-
Catalyst Selection: For catalyzed reactions, the choice of catalyst can influence the selectivity. For example, in palladium-catalyzed reactions, the ligand can play a significant role.[1]
Q2: I suspect N-oxide formation is occurring in my reaction. How can I confirm its presence and quantify it?
A2: Several analytical techniques can be used to detect and quantify pyridine N-oxides in a reaction mixture:
-
Chromatography:
-
Thin Layer Chromatography (TLC): Pyridine N-oxides are generally more polar than their corresponding pyridines, resulting in lower Rf values on silica gel plates. This can be a quick qualitative check. Tailing on the TLC plate can sometimes be an indication of pyridine compounds.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying pyridine N-oxides. Due to their polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) can be a suitable approach.[6] Reversed-phase HPLC methods have also been developed, often using mixed-mode columns or specific mobile phase additives.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile N-oxides.[11]
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify N-oxides. The protons on the pyridine ring of an N-oxide will have different chemical shifts compared to the parent pyridine.
-
Mass Spectrometry (MS): The mass spectrum of a pyridine N-oxide will show a molecular ion peak that is 16 atomic mass units higher than the corresponding pyridine. The fragmentation pattern can also be characteristic.[12]
-
-
Titration: For quantitative analysis in some contexts, titanometric titration can be used to determine the amount of N-oxide present.[13][14]
Q3: What are the most effective methods for removing pyridine N-oxide from my product mixture?
A3: If N-oxide formation cannot be avoided, it can often be removed through a deoxygenation reaction after the main synthesis step is complete. The choice of deoxygenation reagent is critical to ensure it does not affect other functional groups in your molecule.
-
Phosphorus-Based Reagents: Phosphorus trichloride (PCl₃) is a highly chemoselective reagent for the deoxygenation of pyridine N-oxides.[15]
-
Metal-Catalyzed Reactions:
-
Other Reducing Agents:
-
Purification Techniques:
-
Acid-Base Extraction: Since pyridine N-oxides are less basic than pyridines, careful acid-base extraction can sometimes be used for separation.[5]
-
Chromatography: As mentioned previously, column chromatography can be effective for separating the more polar N-oxide from the desired product. Adding a small amount of base like triethylamine to the eluent can help mitigate tailing of the pyridine compound on silica gel.[5]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.[5]
-
Q4: How does the presence of electron-donating or electron-withdrawing groups on the pyridine ring affect N-oxide formation?
A4: The electronic nature of substituents on the pyridine ring can influence the susceptibility of the nitrogen atom to oxidation.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density on the nitrogen atom, making it more nucleophilic and generally more prone to oxidation.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, carbonyl groups) decrease the electron density on the nitrogen atom, making it less nucleophilic and generally less susceptible to oxidation.[17]
However, the position of the substituent also plays a crucial role in the overall reactivity of the molecule.
Quantitative Data
The following table summarizes the effectiveness of different deoxygenation methods for pyridine N-oxides.
| Deoxygenation Method | Substrate Example | Yield of Pyridine | Reference |
| [Pd(OAc)₂]/dppf, Et₃N, MeCN, 140-160°C (Microwave) | Pyridine N-oxide | High | [1] |
| PCl₃, Room Temperature, 15 minutes | Pyridine N-oxide | High | [15] |
| Zn, Ammonium Salts | Pyridine N-oxide | Almost Quantitative | [15] |
| MgI₂, Formic Acid | 4-Acetylpyridine N-oxide | Excellent | [16] |
| Visible Light, Thioxanthone (TX), TfOH | Pyridine N-oxide | Good to Excellent | [18] |
Experimental Protocols
Protocol 1: Deoxygenation of Pyridine N-oxide using Palladium Acetate and dppf [1]
This protocol describes a chemoselective, palladium-catalyzed method for the deoxygenation of pyridine N-oxides.
-
Materials:
-
Pyridine N-oxide derivative
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N) (3 equivalents)
-
Acetonitrile (MeCN) as solvent
-
-
Procedure:
-
In a microwave vial, combine the pyridine N-oxide, Pd(OAc)₂, dppf, and Et₃N in MeCN.
-
Seal the vial and heat the reaction mixture to 140–160 °C using microwave irradiation.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard methods such as column chromatography.
-
Protocol 2: Deoxygenation using Formic Acid and Magnesium Iodide [16]
This protocol offers a sustainable approach to N-oxide deoxygenation.
-
Materials:
-
Pyridine N-oxide derivative
-
Magnesium iodide (MgI₂)
-
Formic acid
-
-
Procedure:
-
Dissolve the pyridine N-oxide derivative in formic acid.
-
Add MgI₂ to the solution.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, perform an appropriate workup to isolate the deoxygenated pyridine derivative.
-
Protocol 3: Analytical Detection of Pyridine N-oxide by HPLC [8][9]
This is a general guideline for setting up an HPLC method for the analysis of pyridine N-oxides.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reverse-phase C18 column or a mixed-mode column.
-
-
Mobile Phase (example):
-
Solvent A: Water with an acidic modifier (e.g., 10 mM H₃PO₄/KH₂PO₄ at pH 3 or formic acid for MS compatibility).
-
Solvent B: Acetonitrile.
-
-
Procedure:
-
Prepare a standard solution of the pyridine N-oxide of interest.
-
Prepare the reaction mixture sample, ensuring it is filtered before injection.
-
Develop a gradient or isocratic elution method to achieve good separation between the parent pyridine and the N-oxide.
-
Monitor the elution profile at a suitable UV wavelength.
-
Quantify the amount of N-oxide by comparing the peak area to a calibration curve generated from the standard solutions.
-
Visualizations
References
- 1. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Pyridine, 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 12. researchgate.net [researchgate.net]
- 13. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 17. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Chlorobenzoyl)pyridine
For researchers and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the discovery and manufacturing pipeline. 2-(2-Chlorobenzoyl)pyridine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and costs. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: a Grignard reaction-based approach and a Friedel-Crafts-type acylation, offering detailed experimental protocols and a summary of key performance indicators.
Data Presentation: A Comparative Overview
The selection of a synthetic strategy is a multifactorial decision, balancing yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative parameters for the two discussed methods.
| Parameter | Grignard Reaction | Friedel-Crafts-Type Acylation (via Silyl-Pyridine) |
| Starting Materials | 2-Bromopyridine, 2-Chlorobromobenzene, Magnesium | 2-(Trimethylsilyl)pyridine, 2-Chlorobenzoyl chloride |
| Key Reagents | n-Butyllithium, Magnesium, Anhydrous THF | Anhydrous Dichloromethane |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to High (estimated 60-75%) | High (reported up to 95% for similar systems)[1] |
| Reaction Time | 4-6 hours | 1-3 hours |
| Reaction Temperature | -78°C to room temperature | Room temperature |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below to enable replication and evaluation in a laboratory setting.
Method 1: Grignard Reaction with 2-Bromopyridine and 2-Chlorobenzaldehyde
This two-step protocol involves the formation of a pyridyl Grignard reagent followed by its reaction with 2-chlorobenzaldehyde and subsequent oxidation.
Step 1: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: A solution of 2-bromochlorobenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with a small crystal of iodine if necessary. The mixture is stirred at room temperature for 2 hours to ensure the formation of the Grignard reagent, 2-chlorophenylmagnesium bromide.
-
Reaction with 2-Pyridinecarboxaldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of 2-pyridinecarboxaldehyde (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude (2-chlorophenyl)(pyridin-2-yl)methanol is purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
Step 2: Oxidation to this compound
-
Reaction Setup: The purified (2-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.
-
Oxidation: Pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of silica gel and celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Method 2: Friedel-Crafts-Type Acylation of 2-(Trimethylsilyl)pyridine
This method offers a more direct, one-step synthesis of the target compound, avoiding the challenges of direct Friedel-Crafts acylation on an unactivated pyridine ring.[1]
-
Reaction Setup: A flame-dried round-bottom flask is charged with 2-(trimethylsilyl)pyridine (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Acylation: 2-Chlorobenzoyl chloride (1.1 eq) is added dropwise to the solution at room temperature. The reaction mixture is stirred for 1-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield this compound as a solid.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Comparative workflow of Grignard and Friedel-Crafts-type synthesis routes.
Caption: Logical relationship of reactants and methods leading to the final product.
References
A Comparative Analysis of 2-(2-Chlorobenzoyl)pyridine and 2-(4-Chlorobenzoyl)pyridine in Biological Assays: An Overview Based on Structurally Related Compounds
The position of the chlorine atom on the benzoyl ring—ortho in 2-(2-Chlorobenzoyl)pyridine and para in 2-(4-Chlorobenzoyl)pyridine—can significantly influence the molecule's steric and electronic properties. These differences are known to affect how the compounds interact with biological targets, potentially leading to variations in their efficacy and specificity. Although direct evidence is lacking for these specific isomers, research on analogous compounds provides a foundation for understanding their potential biological profiles.
Insights from Structurally Related 2-Benzoylpyridine Derivatives
Studies on various derivatives of 2-benzoylpyridine have demonstrated a broad spectrum of biological activities. The core structure serves as a scaffold for the development of potent therapeutic agents, with modifications to the benzoyl and pyridine rings modulating their biological effects.
Antitumor Activity
Derivatives of 2-benzoylpyridine have shown promise as anticancer agents. For instance, certain 2-aryl-4-benzoyl-imidazole (ABI) analogues, which share the benzoyl-heterocycle motif, have been identified as potent tubulin polymerization inhibitors with significant antiproliferative properties against various cancer cell lines.[1] Similarly, hydrazone derivatives of 2-acetylpyridine have exhibited potent cytotoxic activity against leukemia, lymphoma, and several solid tumors, including HeLa uterine carcinoma and Mcf-7 breast cancer.[2] These compounds have been shown to inhibit RNA and DNA synthesis, suggesting a mechanism of action that targets fundamental cellular processes.[2]
Anti-inflammatory and Antimicrobial Potential
The 2-benzoylpyridine scaffold is also a key feature in compounds with anti-inflammatory and antimicrobial properties. While specific data on the chloro-isomers is unavailable, the general class of 2-(4-Chlorobenzoyl)pyridine has been utilized in the development of anti-inflammatory and analgesic drugs.[3] The antimicrobial potential of pyridine-containing compounds is well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens.[4]
Comparative Data of Representative 2-Benzoylpyridine Derivatives
To illustrate how substitutions on the benzoyl ring can impact biological activity, the following table summarizes data for representative, structurally related compounds. It is important to note that these are not direct comparisons of this compound and 2-(4-Chlorobenzoyl)pyridine but provide context on the structure-activity relationships within this chemical class.
| Compound Class | Biological Activity | Assay System | Quantitative Data (e.g., IC50) |
| 6-Aryl-2-benzoyl-pyridines | Tubulin Polymerization Inhibition, Antiproliferative | Various Cancer Cell Lines | Average IC50 ~ 1.8 nM (for compound 4v)[1] |
| 2-Acetylpyridine Hydrazones | Cytotoxicity | L1210 Lymphoid Leukemia | Inhibition of RNA and DNA synthesis at 100 µM[2] |
| Pyridine-2,5-Dicarboxylates | Anti-Trypanosomatid | Trypanosoma cruzi | IC50 ≤ 56.68 µM (for active compounds) |
Experimental Protocols
A crucial aspect of comparing the biological activity of compounds is the use of standardized experimental protocols. The following is a detailed methodology for a common assay used to evaluate the cytotoxic effects of chemical compounds on cancer cell lines.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound and 2-(4-Chlorobenzoyl)pyridine on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for Compound Screening
The following diagram illustrates a generalized workflow for screening chemical compounds for biological activity, a process that would be essential for a direct comparison of this compound and 2-(4-Chlorobenzoyl)pyridine.
Caption: A generalized workflow for the screening and development of bioactive compounds.
Conclusion
To fully elucidate the therapeutic potential of these compounds, further research is warranted. A systematic, head-to-head comparison of this compound and 2-(4-Chlorobenzoyl)pyridine in a panel of standardized in vitro and in vivo biological assays is necessary. Such studies would provide valuable structure-activity relationship data and could identify one of these isomers as a more promising lead for the development of novel therapeutic agents.
References
- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2-(2-Chlorobenzoyl)pyridine: A Comparative Guide Using ¹H and ¹³C NMR
For Immediate Release
This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of 2-(2-Chlorobenzoyl)pyridine, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering objective comparisons and supporting experimental data to aid in the confirmation of the molecular structure.
Introduction to this compound
This compound is a chemical intermediate with a molecular structure comprising a pyridine ring and a 2-chlorobenzoyl group. Accurate structural confirmation is paramount for its application in research and development. NMR spectroscopy stands as a primary tool for the non-destructive elucidation of its chemical structure.
¹H and ¹³C NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including 2-benzoylpyridine and 2-(4-Chlorobenzoyl)pyridine.
Expected ¹H NMR Data for this compound
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the chlorobenzoyl rings. The protons on the pyridine ring, being part of a heteroaromatic system, will typically appear at lower field (higher ppm values) compared to those on the chlorobenzoyl ring. The presence of the electron-withdrawing chlorine atom in the ortho position of the benzoyl group will influence the chemical shifts of the adjacent protons.
Expected ¹³C NMR Data for this compound
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms attached to the nitrogen in the pyridine ring and the chlorine in the benzoyl ring will also exhibit characteristic shifts.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the related compounds 2-benzoylpyridine and 2-(4-Chlorobenzoyl)pyridine for comparative analysis.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Proton Assignment | This compound (Predicted δ, ppm) | 2-Benzoylpyridine (Experimental δ, ppm) | 2-(4-Chlorobenzoyl)pyridine (Experimental δ, ppm) |
| Pyridine H6 | 8.6 - 8.8 | 8.71 | ~8.7 |
| Pyridine H3 | 8.0 - 8.2 | 8.12 | ~8.0 |
| Pyridine H4 | 7.8 - 8.0 | 7.88 | ~7.9 |
| Pyridine H5 | 7.4 - 7.6 | 7.54 | ~7.5 |
| Benzoyl H3' | 7.5 - 7.7 | 7.58 - 7.34 (multiplet) | 7.45 (d) |
| Benzoyl H4' | 7.3 - 7.5 | 7.58 - 7.34 (multiplet) | 7.95 (d) |
| Benzoyl H5' | 7.3 - 7.5 | 7.58 - 7.34 (multiplet) | 7.45 (d) |
| Benzoyl H6' | 7.2 - 7.4 | 7.58 - 7.34 (multiplet) | 7.95 (d) |
Note: Predicted values for this compound are estimated based on substituent effects and data from analogous compounds.
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Carbon Assignment | This compound (Predicted δ, ppm) | 2-Benzoylpyridine (Experimental δ, ppm) | 2-(4-Chlorobenzoyl)pyridine (Experimental δ, ppm) |
| C=O | 192 - 195 | ~194 | ~193 |
| Pyridine C2 | 153 - 156 | ~155 | ~154 |
| Pyridine C6 | 148 - 150 | ~149 | ~149 |
| Pyridine C4 | 136 - 138 | ~137 | ~137 |
| Pyridine C3 | 125 - 127 | ~126 | ~126 |
| Pyridine C5 | 124 - 126 | ~125 | ~125 |
| Benzoyl C1' | 137 - 139 | ~138 | ~136 |
| Benzoyl C2' (C-Cl) | 130 - 132 | - | - |
| Benzoyl C6' | 129 - 131 | ~130 | ~130 |
| Benzoyl C4' | 128 - 130 | ~129 | ~135 |
| Benzoyl C3' | 127 - 129 | ~128 | ~129 |
| Benzoyl C5' | 126 - 128 | ~128 | ~129 |
Note: Predicted values for this compound are estimated based on substituent effects and data from analogous compounds.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural validation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
For ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Alternative Structural Validation Techniques
While NMR is a powerful tool, other analytical methods can provide complementary or confirmatory data.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Fast and simple to perform. | Provides limited information on the overall structure. |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Structure and Workflow
To further clarify the structure and the validation process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for structural validation.
Comparative Catalysis: Unraveling the Influence of Isomerism in Benzoylpyridine-Mediated Reactions
A comprehensive review of existing literature reveals a notable gap in the direct comparative analysis of the catalytic activities of 2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine. While the broader class of pyridine derivatives has been extensively studied as ligands and catalysts in a variety of organic transformations, a dedicated study quantifying the performance of these three specific isomers under identical reaction conditions remains elusive. This guide, therefore, synthesizes the available information on related systems to provide a qualitative understanding of how the isomeric position of the benzoyl group might influence catalytic efficacy and outlines the necessary experimental framework for a definitive comparative analysis.
The position of the nitrogen atom within the pyridine ring relative to the benzoyl group is anticipated to exert a significant influence on the electronic and steric properties of the molecule. These differences, in turn, are expected to translate into distinct catalytic behaviors when these isomers are employed as ligands for metal catalysts or as organocatalysts themselves.
Theoretical Framework for Catalytic Activity
The catalytic potential of benzoylpyridine isomers is primarily attributed to the interplay of the electron-withdrawing nature of the benzoyl group and the coordinating ability of the pyridine nitrogen. The relative positioning of these two functional groups in the 2-, 3-, and 4-isomers dictates the overall electron density distribution, steric hindrance around the nitrogen atom, and the potential for chelation.
-
2-Benzoylpyridine: The proximity of the benzoyl group to the nitrogen atom in 2-benzoylpyridine allows for the potential for bidentate coordination to a metal center, forming a stable five-membered chelate ring. This chelation can significantly influence the geometry and electronic properties of the catalytic species, potentially leading to enhanced stability and unique reactivity. The steric bulk of the benzoyl group in the ortho position could also play a crucial role in substrate recognition and selectivity.
-
3-Benzoylpyridine: In the meta-position, the electronic influence of the benzoyl group on the nitrogen atom is primarily inductive. The steric hindrance around the nitrogen is less pronounced compared to the 2-isomer, which might allow for easier coordination of substrates. However, the lack of chelation capability might result in a less stable catalytic complex compared to that formed with 2-benzoylpyridine.
-
4-Benzoylpyridine: With the benzoyl group in the para-position, its electron-withdrawing effect is transmitted to the nitrogen atom through resonance. This is expected to decrease the Lewis basicity of the nitrogen, potentially affecting its coordinating ability and, consequently, the activity of a metal catalyst. Steric hindrance around the nitrogen is minimal in this isomer.
Proposed Experimental Investigation for Comparative Analysis
To address the current knowledge gap, a systematic comparative study of the catalytic activity of 2-, 3-, and 4-benzoylpyridine isomers is proposed. A well-established catalytic reaction, such as the asymmetric transfer hydrogenation of a prochiral ketone, would serve as an excellent benchmark.
Table 1: Proposed Data Collection for Comparative Catalytic Activity of Benzoylpyridine Isomers in Asymmetric Transfer Hydrogenation
| Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h⁻¹) |
| [RuCl₂(p-cymene)]₂ + 2-Benzoylpyridine | Acetophenone | |||
| [RuCl₂(p-cymene)]₂ + 3-Benzoylpyridine | Acetophenone | |||
| [RuCl₂(p-cymene)]₂ + 4-Benzoylpyridine | Acetophenone | |||
| [IrCpCl₂]₂ + 2-Benzoylpyridine | Acetophenone | |||
| [IrCpCl₂]₂ + 3-Benzoylpyridine | Acetophenone | |||
| [IrCp*Cl₂]₂ + 4-Benzoylpyridine | Acetophenone |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the comparative study.
Materials:
-
[RuCl₂(p-cymene)]₂ or [IrCp*Cl₂]₂ as the metal precursor
-
2-Benzoylpyridine, 3-Benzoylpyridine, and 4-Benzoylpyridine as ligands
-
Acetophenone as the substrate
-
Isopropanol as the hydrogen source and solvent
-
Potassium hydroxide or sodium hydroxide as the base
-
Anhydrous toluene as a co-solvent (if required)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the respective benzoylpyridine isomer (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).
-
The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated pre-catalyst formation time (e.g., 30 minutes).
-
A solution of the base (e.g., KOH, 0.1 mmol) in isopropanol (1 mL) is then added to the reaction mixture.
-
Finally, acetophenone (1 mmol) is added to initiate the reaction.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated using standard work-up procedures.
-
The yield of the product, 1-phenylethanol, is determined by GC analysis using an internal standard.
-
The enantiomeric excess of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC).
-
The Turnover Frequency (TOF) is calculated based on the initial rate of the reaction.
Logical Workflow for Comparative Analysis
To systematically evaluate the catalytic performance of the benzoylpyridine isomers, the following logical workflow is proposed.
Caption: Workflow for the comparative analysis of benzoylpyridine isomers.
Conclusion
While a definitive quantitative comparison of the catalytic activities of 2-, 3-, and 4-benzoylpyridine is not currently available in the scientific literature, the structural and electronic differences between these isomers strongly suggest that their catalytic performance will vary significantly. The proposed experimental framework provides a clear path for researchers to systematically investigate these differences. Such a study would be a valuable contribution to the field of catalysis, providing insights into the nuanced effects of ligand isomerism and aiding in the rational design of more efficient and selective catalysts for a wide range of chemical transformations. Drug development professionals could also benefit from this understanding, as it could inform the design of novel synthetic routes to chiral pharmaceutical intermediates.
A Comparative Guide to the Efficacy of Oxidizing Agents for 2-(2-chlorobenzyl)pyridine Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of 2-(2-chlorobenzyl)pyridine is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The selection of an appropriate oxidizing agent is paramount to achieving high yields and purity of the desired product, which can be either the corresponding ketone, 2-(2-chlorobenzoyl)pyridine, or the N-oxide. This guide provides a comparative analysis of different oxidizing agents based on available experimental data for structurally related compounds, offering insights into their potential efficacy for the oxidation of 2-(2-chlorobenzyl)pyridine.
Comparison of Oxidizing Agent Performance
The following table summarizes the experimental conditions and outcomes for the oxidation of pyridine derivatives closely related to 2-(2-chlorobenzyl)pyridine, providing a basis for comparison.
| Oxidizing Agent | Substrate | Product | Solvent | Temperature | Reaction Time | Yield | Reference |
| Sodium Dichromate | 2-(p-chlorobenzyl)pyridine | 2-(p-chlorobenzoyl)pyridine | Glacial Acetic Acid | Reflux | 3 hours | Not specified | [1] |
| Potassium Permanganate | 2-(p-chlorobenzyl)pyridine | (4-chlorophenyl)(pyridin-2-yl)methanone | Water | 85-95°C | 4 hours | Not specified | [2] |
| Hydrogen Peroxide (30%) | 2-chloropyridine | 2-chloropyridine-N-oxide | Water | 70-80°C | 1 hour | 98.88% | [3] |
| m-Chloroperoxybenzoic acid (m-CPBA) | 3-chloropyridine | 3-chloropyridine-N-oxide | Dichloromethane | 20-25°C | 24 hours | 90% | [4] |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-chloro-5-methylpyridine | 2-chloro-5-methylpyridine-N-oxide | Dichloromethane | 20-25°C | 24 hours | Not specified | [4] |
| Iron/Copper Catalysis with O₂ | Pyridine-substituted 2-benzylpyridines | Corresponding benzylic ketones | Not specified | Not specified | 24 hours | Moderate to good | [5] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are for substrates structurally similar to 2-(2-chlorobenzyl)pyridine and may require optimization for this specific compound.
Protocol 1: Oxidation using Sodium Dichromate[1]
This procedure details the oxidation of the methylene bridge to a ketone.
-
Materials: 2-(p-chlorobenzyl)pyridine, Sodium Dichromate, Glacial Acetic Acid, Water.
-
Procedure:
-
Dissolve 0.5 mol of 2-(p-chlorobenzyl)pyridine in 450 ml of glacial acetic acid in a round-bottom flask.
-
With stirring, add 0.55 mol of sodium dichromate to the solution.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into 1500 ml of cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with water and air-dry to yield 2-(p-chlorobenzoyl)pyridine.
-
Protocol 2: Oxidation using Potassium Permanganate[2]
This method also targets the methylene bridge to form a ketone.
-
Materials: 2-(p-chlorobenzyl)pyridine, Potassium Permanganate (KMnO₄), Water, Methanol, Ethyl Acetate, Petroleum Ether.
-
Procedure:
-
Add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water to a reaction vessel and heat to 85°C with stirring.
-
Gradually add 30g of potassium permanganate in batches, maintaining the temperature below 95°C.
-
After addition is complete, maintain the reaction at 85-95°C for 4 hours.
-
Quench excess KMnO₄ by adding 1ml of methanol and stirring for 10 minutes.
-
Cool the mixture to 60°C and add 75ml of ethyl acetate.
-
Filter the mixture and wash the filter cake with 50ml of ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with 50ml of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Recrystallize the residue from petroleum ether to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.
-
Protocol 3: N-Oxidation using Hydrogen Peroxide[3]
This protocol focuses on the oxidation of the pyridine nitrogen.
-
Materials: 2-chloropyridine, Deionized Water, TS-1 molecular sieve catalyst, Hydrogen Peroxide (30%).
-
Procedure:
-
In a four-necked flask, charge 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of TS-1 molecular sieve catalyst.
-
Stir and heat the mixture to 65°C.
-
Add 200g of 30% hydrogen peroxide dropwise over 15 minutes, maintaining the reaction temperature between 70-80°C.
-
After the addition, continue the reaction for 1 hour at 75°C.
-
Cool the reaction to 45°C and filter to remove the catalyst.
-
The filtrate contains the 2-chloropyridine-N-oxide product.
-
Protocol 4: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)[4]
This is another common method for N-oxidation.
-
Materials: 3-chloropyridine, Dichloromethane, m-Chloroperoxybenzoic acid.
-
Procedure:
-
Add 40g of 3-chloropyridine to 320ml of dichloromethane at 0-5°C and stir.
-
Add 91.2g of m-CPBA at 0°C.
-
Stir the mixture for 24 hours at 20-25°C.
-
Concentrate the reaction solution.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 and stir for 2-3 hours.
-
Filter and collect the filtrate.
-
Concentrate and dry the filtrate to obtain the target product.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the efficacy of different oxidizing agents for the oxidation of 2-(2-chlorobenzyl)pyridine.
References
Comparative Analysis of the Biological Activity of 2-(2-Chlorobenzoyl)pyridine and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2-(2-Chlorobenzoyl)pyridine and related pyridine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds. This document summarizes quantitative experimental data, details key experimental protocols, and visualizes a relevant signaling pathway to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Overview of Biological Activities
Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. This structural motif is associated with a wide spectrum of biological activities, including anticonvulsant, antitumor, and antimicrobial properties. The focus of this guide, this compound, belongs to the 2-benzoylpyridine subclass, which has garnered significant interest for its potential therapeutic applications.
Comparative Biological Activity Data
To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for this compound derivatives and other relevant pyridine-containing compounds.
Anticonvulsant Activity
The anticonvulsant properties of 2-benzoylpyridine derivatives have been evaluated in preclinical models of epilepsy. The data below presents the median effective dose (ED50) required to protect against seizures in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models.
| Compound | Test Model (Species) | Administration Route | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) |
| 3-(Benzyloxycarbonylaminomethylcarbonyl(N-methyl)amino)-4-(2-chlorobenzoyl)pyridine | scPTZ (Rat) | Oral | < 30 | Valproic Acid | > 30 |
| 3-Benzyloxycarbonylaminomethylcarbonylamino-4-(2-fluorobenzoyl)pyridine | MES (Rat) | Oral | < 10 | Phenytoin | > 10 |
| 4-Amino-N-(alpha-methylbenzyl)benzamide | MES (Mouse) | Intraperitoneal | 18.02 | Phenytoin | - |
| 4-Methoxy-2,6-dimethylbenzanilide | MES (Mouse) | Intraperitoneal | 18.58 | - | - |
| 4-Methoxy-2,6-dimethylbenzanilide | MES (Mouse) | Oral | 27.40 | - | - |
Lower ED50 values indicate higher anticonvulsant potency.
Antitumor Activity
Various pyridine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Oxo-pyridine derivative 7 | Caco-2 | 7.83 | Doxorubicin | 12.49 |
| Pyridine-urea derivative 8e | MCF-7 | 3.93 | Sorafenib | 0.09 |
| Pyridine-urea derivative 8b | MCF-7 | 5.0 | Sorafenib | 0.09 |
| 2-acetyl pyridine thiosemicarbazone | Various | 0.0009 | Cisplatin | 2.8 |
| Platinum(II) complex of 2-acetyl pyridine thiosemicarbazone | Various | 0.0007 | Cisplatin | 2.8 |
| Palladium(II) complex of 2-acetyl pyridine thiosemicarbazone | Various | 0.0005 | Cisplatin | 2.8 |
Lower IC50 values indicate greater cytotoxic potency.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-amino-5-substituted pyridine derivative 2c | S. aureus | 0.039 | - | - |
| 2-amino-5-substituted pyridine derivative 2c | B. subtilis | 0.039 | - | - |
| Fluorobenzoylthiosemicarbazide derivative 15a/15b/16b | S. aureus (MRSA) | 7.82 - 31.25 | Cefuroxime | - |
| Benzoylurea derivative with pyrimidine moiety 4l | R. solani | 5.21 | Hymexazol | 6.11 |
| Benzoylurea derivative with pyrimidine moiety 4j | R. solani | 6.72 | Hymexazol | 6.11 |
Lower MIC values indicate greater antimicrobial potency.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticonvulsant Activity Assays
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male ICR mice (23 ± 3 g) or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally).
-
At the time of expected peak effect, apply a drop of topical anesthetic to the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
The scPTZ model is used to screen for anticonvulsant drugs that can raise the seizure threshold and are potentially effective against absence seizures.
-
Animals: Male CF-1 mice or Wistar rats.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of expected peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for mice) subcutaneously.
-
Place each animal in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Record the latency to the first seizure and the presence or absence of seizures.
-
The ED50 is determined as the dose that protects 50% of the animals from experiencing seizures.
-
Antitumor Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: 96-well plates, appropriate cancer cell lines, culture medium, test compound, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
-
Antimicrobial Activity Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, appropriate bacterial or fungal strains, culture broth, and the test compound.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the culture broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathway and Experimental Workflow Visualization
To illustrate a key mechanism of action for anticonvulsant pyridine derivatives and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
GABA-A Receptor Signaling Pathway
Many anticonvulsant drugs, including some pyridine derivatives that show affinity for the benzodiazepine receptor site, are believed to exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5][6]
Caption: Positive allosteric modulation of the GABA-A receptor by an anticonvulsant drug.
Anticonvulsant Drug Screening Workflow
The following diagram illustrates a typical workflow for screening and evaluating the anticonvulsant activity of new chemical entities.
Caption: Workflow for anticonvulsant drug discovery and evaluation.
Conclusion
The available data indicates that 2-benzoylpyridine derivatives, including those with a 2-chlorobenzoyl moiety, represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of anticonvulsants. The presented quantitative data highlights their potency in established preclinical models. Furthermore, the broader class of pyridine derivatives continues to demonstrate significant potential in the areas of oncology and infectious diseases. The detailed experimental protocols and workflow diagrams provided in this guide are intended to support and streamline further research and development efforts in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptors, Anesthetics and Anticonvulsants in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Purity Assessment of Synthesized 2-(2-Chlorobenzoyl)pyridine: HPLC vs. Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-(2-Chlorobenzoyl)pyridine, a key building block in the synthesis of various pharmaceutical agents. This comparison is supported by detailed experimental protocols and data to facilitate informed decisions in a laboratory setting.
Introduction
This compound is a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). The purity of this compound is of utmost importance as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities in drug substances.[1] Therefore, robust analytical methods are required for the accurate determination of this compound purity and the identification and quantification of any process-related impurities.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide details a comprehensive reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. Furthermore, it provides a comparative overview of alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a complete perspective on purity assessment strategies.
Synthesis and Potential Impurities of this compound
A common synthetic route to this compound involves the Grignard reaction between a 2-pyridyl precursor, such as 2-cyanopyridine, and a 2-chlorophenylmagnesium halide. This synthesis pathway can potentially lead to the formation of several impurities that may be carried through to the final product if not adequately controlled.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
2-Cyanopyridine
-
2-Chlorobenzaldehyde (if used as a precursor for the Grignard reagent)
-
-
By-products of the Grignard Reaction:
-
Biphenyl derivatives (from the coupling of the Grignard reagent)
-
Tertiary alcohol (from the reaction of the ketone product with excess Grignard reagent)
-
-
Isomeric Impurities:
-
2-(4-Chlorobenzoyl)pyridine (if the Grignard reagent is formed from 4-chlorobromobenzene)
-
-
Degradation Products:
-
Hydrolysis products if the compound is exposed to acidic or basic conditions.
-
A thorough understanding of the synthetic route is crucial for the development of a stability-indicating analytical method capable of separating the main component from all potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A validated RP-HPLC method is the cornerstone for the reliable determination of this compound purity. This method is designed to be stability-indicating, meaning it can separate the analyte from its potential impurities and degradation products.
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 20% A over 25 minutes, then hold at 20% A for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
Data Presentation: HPLC Purity Analysis
The following table summarizes the expected performance of the proposed HPLC method for a synthesized batch of this compound.
| Compound | Retention Time (min) | Area (%) |
| 2-Cyanopyridine | 3.5 | 0.08 |
| 2-Chlorobenzaldehyde | 4.8 | 0.12 |
| This compound | 15.2 | 99.5 |
| 2,2'-Dichlorobiphenyl | 22.1 | 0.15 |
| Unknown Impurity 1 | 18.9 | 0.10 |
| Unknown Impurity 2 | 20.5 | 0.05 |
Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications in the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2]
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
Data Presentation: GC-MS Purity Analysis
| Compound | Retention Time (min) | Area (%) | Identification |
| 2-Cyanopyridine | 5.2 | 0.09 | MS Library Match |
| 2-Chlorobenzaldehyde | 6.8 | 0.11 | MS Library Match |
| This compound | 12.5 | 99.6 | MS Fragmentation |
| 2,2'-Dichlorobiphenyl | 15.8 | 0.14 | MS Library Match |
| Unknown Impurity | 14.1 | 0.06 | Tentative Structure from MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that can be used for purity determination without the need for a reference standard of the analyte.[3]
Experimental Protocol: ¹H qNMR Method
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Data Presentation: qNMR Purity Analysis
| Parameter | Value |
| Purity of this compound (%) | 99.4 ± 0.2 |
| Major Impurity (2,2'-Dichlorobiphenyl) (%) | 0.18 |
| Other Minor Impurities (%) | < 0.1 |
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Absorption of radiofrequency by atomic nuclei in a magnetic field |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate to Low (requires higher concentration) |
| Quantification | Requires a reference standard | Can be quantitative with a reference standard | Absolute quantification possible with an internal standard (qNMR) |
| Impurity Identification | Based on retention time comparison with standards; can be coupled with MS for identification | Provides mass spectra for structural elucidation | Provides detailed structural information for known and unknown compounds |
| Throughput | High | Moderate | Low |
| Cost | Moderate | High | Very High |
Conclusion
The choice of the most appropriate analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC is the recommended method for routine quality control due to its high resolution, robustness, and suitability for quantifying known and unknown impurities when coupled with a UV detector. Its ability to separate non-volatile impurities makes it a versatile tool.
-
GC-MS is an excellent complementary technique, especially for identifying and quantifying volatile impurities that may not be easily detected by HPLC. Its high sensitivity is advantageous for trace-level impurity analysis.
-
NMR spectroscopy, particularly qNMR, offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. It is also invaluable for the structural elucidation of unknown impurities.
For comprehensive purity assessment and impurity profiling of this compound, a combination of these techniques is often employed. HPLC is typically used for routine purity testing and quantification, while GC-MS and NMR are utilized for impurity identification and structural characterization, particularly during process development and validation. This multi-faceted approach ensures the quality and safety of this critical pharmaceutical intermediate.
Visualizations
Figure 1. Experimental workflow for the synthesis and purity assessment of this compound.
Figure 2. Logical relationship of the different analytical techniques for purity assessment.
References
comparative study of pyridine versus other catalysts in specific reactions
For Researchers, Scientists, and Drug Development Professionals
Pyridine is a foundational heterocyclic compound widely employed in organic synthesis, not only as a solvent but also as a versatile catalyst.[1] Its basicity and nucleophilic nature enable it to facilitate a range of chemical transformations, most notably acylation reactions.[2][3] However, the optimization of reaction conditions, yield, and safety profiles often necessitates a comparative evaluation of alternative catalysts. This guide provides an objective comparison of pyridine's performance against two common alternatives, 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA), supported by experimental data and detailed methodologies.
The Dual Role of Pyridine in Catalysis
In many reactions, such as the acylation of alcohols with acid anhydrides or acyl chlorides, pyridine serves a dual purpose.[2][4] It acts as a nucleophilic catalyst by attacking the electrophilic acylating agent to form a highly reactive acylpyridinium intermediate.[5][6] This intermediate is then more susceptible to attack by a weaker nucleophile, like an alcohol. Secondly, pyridine functions as a base to neutralize the acidic byproduct (e.g., carboxylic acid or HCl) generated during the reaction, driving the equilibrium toward the product.[2][7]
Comparative Study 1: Pyridine vs. 4-Dimethylaminopyridine (DMAP) in Acylation
4-Dimethylaminopyridine (DMAP) is a "super nucleophilic" catalyst renowned for its exceptional efficiency in acylation and esterification reactions, often dramatically accelerating reactions that are sluggish with pyridine alone.[8][9][10]
Performance Analysis
The superior catalytic activity of DMAP is attributed to its molecular structure. The electron-donating dimethylamino group at the para-position increases the electron density on the pyridine ring's nitrogen atom, making it a significantly stronger nucleophile than unsubstituted pyridine.[8][11] This enhanced nucleophilicity allows DMAP to more readily form the reactive acylpyridinium ion intermediate, which is the cornerstone of its catalytic power.[8][10] Consequently, DMAP is often the catalyst of choice for acylating sterically hindered alcohols where pyridine is ineffective.[5][8]
Data Presentation: Catalyst Performance in Acylation
| Catalyst | Relative Reactivity | General Yields | Key Advantages | Common Applications |
| Pyridine | Moderate | Good to Excellent | Acts as both catalyst and acid scavenger; cost-effective.[2][6] | Standard acylation of primary and secondary alcohols.[6] |
| DMAP | Very High | Excellent | Dramatically increases reaction rates; effective for sterically hindered substrates.[5][8][12] | Esterification, silylation, protection of sensitive alcohols.[10][13] |
Mechanism of DMAP-Catalyzed Acylation
The accepted mechanism involves the initial attack of the highly nucleophilic DMAP on the acid anhydride to form an acylpyridinium ion pair. This intermediate is significantly more reactive than the anhydride itself. The alcohol then attacks this activated intermediate, leading to the ester product and regenerating the DMAP catalyst.[10]
Comparative Study 2: Pyridine vs. Triethylamine (TEA)
Triethylamine (TEA) is an aliphatic tertiary amine that is often used as a non-nucleophilic base. However, in certain contexts, its performance is compared with pyridine, where it can act as a basic catalyst.[14][15] Unlike pyridine and DMAP, TEA generally does not form a reactive acyl-ammonium intermediate because such an intermediate would be less stable and thus less effective at promoting acyl transfer.[5] Its primary role is typically as an acid scavenger.
Performance Analysis
The comparative performance of pyridine and TEA is highly reaction-dependent.
-
Benzoylation Reaction : In the synthesis of 4-benzoyloxy-3-methoxycinnamic acid via microwave irradiation, TEA provided a significantly higher yield (71.8%) compared to pyridine (65.3%). This difference was attributed to the inductive effect of the ethyl groups on TEA, enhancing its basicity compared to the resonance-stabilized pyridine.[15]
-
Oxazinone Synthesis : Conversely, in the synthesis of 2-phenyl-benzo[d][4][12]oxazine-4-one derivatives, 100% pyridine as the catalyst was found to be more effective and efficient, yielding products up to 86%, which was superior to various pyridine/TEA mixtures.[16]
-
Knoevenagel Condensation : In Knoevenagel condensations, TEA has been investigated as a less carcinogenic surrogate for pyridine. Studies have shown that a TEA-toluene system can afford cinnamic acids in yields comparable to those obtained with pyridine, offering advantages in handling and catalyst recycling.[14][17]
Data Presentation: Product Yield Comparison
| Reaction | Substrates | Catalyst | Power (Microwave) | Yield (%) | Reference |
| Synthesis of 4-benzoyloxy-3-methoxycinnamic acid | 4-hydroxy-3-methoxycinnamic acid, Benzoyl chloride | Pyridine | 540 W | 65.3 | [15] |
| Triethylamine (TEA) | 540 W | 71.8 | [15] | ||
| Synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[4][12]oxazin-4-one | N-benzoylanthranilic acid, 3,4-dichlorobenzaldehyde | Pyridine (100%) | N/A | 86 | [16] |
| Pyridine:TEA (1:1) | N/A | <80 | [16] |
Experimental Protocols
Protocol 1: Synthesis of 4-benzoyloxy-3-methoxycinnamic acid[15]
This protocol describes the synthesis comparing pyridine and triethylamine as catalysts under microwave irradiation.
-
Reactant Mixture : A mixture of 4-hydroxy-3-methoxycinnamic acid (1 mmol) and benzoyl chloride (1 mmol) was prepared.
-
Catalyst Addition : To this mixture, either pyridine (1 mmol) or triethylamine (1 mmol) was added as the catalyst.
-
Microwave Irradiation : The reaction mixture was subjected to microwave irradiation at a power of 540 watts.
-
Reaction Monitoring : The progress of the reaction was monitored to determine the point of completion.
-
Product Isolation : Upon completion, the product was isolated from the reaction mixture.
-
Purification and Analysis : The crude product was purified, and its purity was confirmed using melting point determination and thin-layer chromatography (TLC). The final yield was calculated.
Conclusion
The selection of a catalyst between pyridine, DMAP, and triethylamine is a critical decision that hinges on the specific requirements of the chemical transformation.
-
Pyridine remains a versatile and cost-effective option, functioning as both a moderate nucleophilic catalyst and an acid scavenger.
-
DMAP is the superior choice for challenging acylation and esterification reactions, especially with sterically hindered substrates, where its powerful nucleophilicity provides significant rate enhancements.[8][12]
-
Triethylamine (TEA) serves primarily as a strong, non-nucleophilic base. However, in certain reactions like Knoevenagel condensations, it can be a safer and equally effective substitute for pyridine.[17] In other cases, its performance relative to pyridine is highly substrate and reaction-dependent.[15][16]
Ultimately, the optimal catalyst is determined by factors including substrate reactivity, desired reaction rate, cost, and safety considerations. This comparative guide serves as a foundational resource for making an informed choice to achieve the desired synthetic outcomes.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Chlorobenzoyl)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Hazard and Personal Protective Equipment Summary
Given its chemical structure as a chlorinated aromatic ketone, 2-(2-Chlorobenzoyl)pyridine should be handled with care to avoid potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system. The following table summarizes the recommended Personal Protective Equipment (PPE) and engineering controls.
| Hazard Category | Recommended Personal Protective Equipment (PPE) & Engineering Controls |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a fully buttoned lab coat, and closed-toe shoes. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Prepare all necessary equipment, including a calibrated scale, spatulas, and appropriate glassware, within the fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing and Transfer:
-
Handle this compound, which is likely a solid at room temperature, with care to minimize dust generation.
-
Use a spatula to carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.
-
Transfer the compound to the reaction vessel or solvent inside the fume hood.
3. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
4. Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work area within the fume hood.
-
Remove and dispose of contaminated gloves and any disposable materials in the designated hazardous waste container.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
1. Waste Segregation:
-
This compound should be disposed of as chlorinated organic waste .[1]
-
Do not mix with non-halogenated waste streams.[1]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents.
2. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a compatible material, such as polyethylene or glass.[2]
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".[2]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.
-
Incineration at high temperatures is a common and effective method for the disposal of chlorinated aromatic compounds.[3]
Visual Safety Workflow
The following diagram illustrates the key decision points and steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
